Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
Description
Properties
IUPAC Name |
1-dimethoxyphosphoryl-3-phenoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-10(12)8-16-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSTBMCCAVWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342248 | |
| Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40665-68-7 | |
| Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (2-oxo-3-phenoxypropyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MYZ6P2U9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis Pathway for Dimethyl (2-oxo-3-phenoxypropyl)phosphonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate, a key intermediate in various organic syntheses. This document details the primary synthesis pathway, including a thorough experimental protocol, quantitative data, and a mechanistic exploration of the core chemical transformation.
Introduction
This compound is a member of the β-ketophosphonate class of organic compounds. These molecules are valuable synthetic intermediates, notably in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated carbonyl compounds. The presence of the phenoxy group introduces further possibilities for molecular elaboration, making this compound a versatile building block in medicinal chemistry and materials science. This guide will focus on the prevalent and effective method for its synthesis: the condensation of a metallated phosphonate with an appropriate ester, a reaction often referred to as a Corey-Kwiatkowski type condensation.[1]
Core Synthesis Pathway: Corey-Kwiatkowski Condensation
The most commonly employed synthetic route to this compound involves the acylation of the lithiated anion of dimethyl methylphosphonate with ethyl phenoxyacetate. This method is favored for its relatively high yields and operational simplicity.
The overall transformation is depicted below:
Figure 1: Overall synthesis reaction for this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The strong base, n-butyllithium, deprotonates the α-carbon of dimethyl methylphosphonate to form a highly nucleophilic lithium phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl phenoxyacetate. The resulting tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to yield the desired β-ketophosphonate.
Figure 2: Simplified reaction mechanism workflow.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dimethyl methylphosphonate | 124.08 | 40.1 g | 0.323 |
| n-Butyllithium (2N in hexane) | 64.06 | 154 mL | 0.308 |
| Ethyl phenoxyacetate | 166.17 | 15.0 g | 0.090 |
| Anhydrous Tetrahydrofuran (THF) | - | 280 mL | - |
| Acetic Acid | 60.05 | As needed | - |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Chloride Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer is charged with 40.1 g of dimethyl methylphosphonate and 200 mL of anhydrous tetrahydrofuran.
-
Deprotonation: The solution is cooled to between -70°C and -60°C using a dry ice/acetone bath. 154 mL of a 2N n-butyllithium solution in hexane is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60°C. The mixture is stirred for an additional 20 minutes at this temperature.
-
Acylation: A solution of 15.0 g of ethyl phenoxyacetate in 80 mL of anhydrous tetrahydrofuran is added dropwise to the reaction mixture, maintaining the temperature between -70°C and -60°C. The reaction mixture is stirred at this temperature for 2 hours.
-
Warming and Quenching: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully neutralized by the dropwise addition of acetic acid.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The resulting residue is dissolved in a minimal amount of water and extracted with diethyl ether. The combined ethereal extracts are washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 18.9 g (approx. 45%) | PrepChem |
| Boiling Point | 175°C at 0.5 mmHg | ChemBK[2] |
| Molecular Formula | C₁₁H₁₅O₅P | PubChem[3] |
| Molecular Weight | 258.21 g/mol | PubChem[3] |
Characterization Data
While detailed spectra are best consulted from spectral databases, the following provides an overview of the expected analytical data for this compound.
-
¹H NMR and ¹³C NMR: Spectroscopic data is available on databases such as SpectraBase.[3]
-
Mass Spectrometry (GC-MS): Mass spectral data is available on the NIST Mass Spectrometry Data Center.[3]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental procedure.
Figure 3: Step-by-step experimental workflow.
Conclusion
The synthesis of this compound via the Corey-Kwiatkowski condensation of dimethyl methylphosphonate and ethyl phenoxyacetate is a reliable and well-established method. This guide provides the necessary details for its successful implementation in a laboratory setting. The resulting β-ketophosphonate is a valuable intermediate for further synthetic transformations, particularly in the construction of complex organic molecules relevant to the pharmaceutical and materials science industries. Researchers are encouraged to consult the cited literature and spectral databases for further information.
References
The Horner-Wadsworth-Emmons Reaction: A Technical Guide to its Core Mechanism and Stereocontrol
For: Researchers, scientists, and drug development professionals
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic tool for the stereoselective formation of alkenes, a critical functional group in a vast array of biologically active molecules and pharmaceutical compounds.[1][2] This technical guide provides an in-depth exploration of the underlying mechanism of the HWE reaction, with a particular focus on the factors governing its stereochemical outcome. We present a comprehensive summary of quantitative data, detailed experimental protocols for key methodologies, and visual representations of the reaction pathways to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Introduction: Advantages Over the Wittig Reaction
First described by Leopold Horner and later refined by William S. Wadsworth and William D. Emmons, the HWE reaction offers several distinct advantages over the classical Wittig reaction.[3] The phosphonate-stabilized carbanions employed in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[3] This enhanced nucleophilicity allows for reactions with a broader range of carbonyl compounds, including ketones, which are often poor substrates in the Wittig reaction.[4] A significant practical advantage is the facile removal of the dialkylphosphate byproduct, which is water-soluble and can be easily separated from the desired alkene product through a simple aqueous extraction.[2][4]
The Core Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined sequence of steps, beginning with the formation of a stabilized phosphonate carbanion and culminating in the elimination of a phosphate salt to yield the alkene.
Deprotonation and Carbanion Formation
The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a resonance-stabilized phosphonate carbanion.[3] The choice of base is critical and depends on the acidity of the phosphonate, which is influenced by the electron-withdrawing group (EWG) attached to the α-carbon.
Nucleophilic Addition and Intermediate Formation
The phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[3] This nucleophilic addition is the rate-limiting step of the reaction and leads to the formation of a tetrahedral intermediate.[3] This intermediate subsequently cyclizes to form an oxaphosphetane intermediate.
Elimination and Alkene Formation
The final step involves the fragmentation of the oxaphosphetane intermediate. This process is a syn-elimination, where the phosphorus-oxygen and carbon-carbon bonds break concertedly, leading to the formation of the alkene and a dialkylphosphate salt. The presence of an electron-withdrawing group on the phosphonate is crucial for this elimination step to occur.[3]
Stereoselectivity: The E/Z Outcome
A key feature of the HWE reaction is its inherent stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[3] However, the stereochemical outcome can be effectively controlled to favor the (Z)-alkene through specific modifications to the phosphonate reagent and reaction conditions.
Factors Influencing E-Selectivity
The preference for the (E)-alkene is generally attributed to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde. This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which then undergoes syn-elimination to yield the (E)-alkene. Factors that promote this equilibration, such as higher reaction temperatures and the use of certain metal counterions (e.g., Li+), tend to increase the E-selectivity.
The Still-Gennari Modification for Z-Selectivity
The synthesis of (Z)-alkenes can be achieved with high selectivity using the Still-Gennari modification.[2] This method employs phosphonates with electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl) or diaryl esters.[2][5] These modifications accelerate the rate of elimination from the kinetically favored syn-oxaphosphetane intermediate, leading to the formation of the (Z)-alkene before equilibration to the more stable anti-intermediate can occur.[6]
Quantitative Data on Stereoselectivity
The following tables summarize the effect of various reaction parameters on the E/Z selectivity of the Horner-Wadsworth-Emmons reaction.
Table 1: Effect of Base and Solvent on E/Z Ratio for the Reaction of Triethyl Phosphonoacetate with Benzaldehyde
| Base | Solvent | Temperature (°C) | E/Z Ratio |
| NaH | THF | 0 to rt | >95:5 |
| DBU, K₂CO₃ | neat | rt | >99:1 |
| LiOH·H₂O | neat | rt | 99:1 |
| KHMDS | THF | -78 | (Z-selective) |
| NaH | DME | 25 | 90:10 |
| t-BuOK | THF | -78 | (Z-selective) |
Data compiled from multiple sources.
Table 2: E/Z Selectivity with Different Phosphonate Reagents
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | <5:95 |
| Ethyl (di-o-tolylphosphono)acetate | Benzaldehyde | Triton B | THF | -78 | 5:95 |
| Methyl (diphenylphosphono)acetate | Benzaldehyde | t-BuOK | THF | -78 | 10:90 |
Data compiled from multiple sources including BenchChem and research articles.[7]
Experimental Protocols
General Procedure for E-Selective HWE Reaction
Objective: To synthesize an (E)-alkene from an aldehyde and triethyl phosphonoacetate using sodium hydride.
Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add the phosphonate ester (1.1 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.[8]
Still-Gennari Modification for Z-Selective HWE Reaction
Objective: To synthesize a (Z)-alkene using bis(2,2,2-trifluoroethyl) phosphonoacetate.
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the KHMDS solution dropwise to the stirred solution.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (Z)-alkene, which can be further purified by column chromatography.[4]
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and logical relationships within the Horner-Wadsworth-Emmons reaction.
Caption: The core mechanistic pathway of the Horner-Wadsworth-Emmons reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Dimethyl (2-oxo-3-phenoxypropyl)phosphonate IUPAC nomenclature
An In-depth Technical Guide to Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
This technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, synthesis protocols, and its role as a selective prostaglandin FP receptor agonist. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.
IUPAC Nomenclature and Chemical Identifiers
The compound with the common name this compound is systematically named according to IUPAC nomenclature as 1-dimethoxyphosphoryl-3-phenoxypropan-2-one .[1][2] It is also known by several synonyms, including Dimethyl (3-phenoxy-2-oxopropyl)phosphonate and DIMETHYL (3-PHENOXYACETONYL)PHOSPHONATE.[1][3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| CAS Number | 40665-68-7 | [1][3] |
| Molecular Formula | C₁₁H₁₅O₅P | [1][4] |
| Molecular Weight | 258.21 g/mol | [1][4] |
| Appearance | Liquid; Solid | [3][5] |
| Melting Point | 38 - 40°C | [3] |
| Boiling Point | 175°C at 0.5 mmHg | [3][5] |
| Density | 1.209 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 191.1°C | [3] |
| InChI Key | NQTSTBMCCAVWOS-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of β-ketophosphonates such as this compound is typically achieved via two primary routes: the Michaelis-Arbuzov reaction or the acylation of a phosphonate-stabilized carbanion. The latter method, involving the reaction of a lithiated phosphonate with an ester, is particularly effective for preparing these intermediates for prostaglandin synthesis.[6][7]
General Synthesis via Acylation of Dimethyl Methylphosphonate
This protocol describes a general and high-yielding procedure for the preparation of β-ketophosphonates through the condensation of an ester with a phosphonate.[8]
Reaction Scheme: (CH₃O)₂P(O)CH₃ + PhOCH₂CO₂CH₃ --(Strong Base)--> (CH₃O)₂P(O)CH₂C(O)CH₂OPh
Experimental Protocol:
-
Preparation of the Phosphonate Anion: A solution of dimethyl methylphosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.
-
Deprotonation: A strong base, typically n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), is added dropwise to the stirred phosphonate solution. The addition rate is controlled to maintain the temperature below -65°C. The mixture is stirred for an additional 10-20 minutes at -78°C to ensure complete formation of the lithium salt (lithiated phosphonate).
-
Acylation: A solution of a suitable phenoxyacetyl electrophile, such as methyl phenoxyacetate (1.0 equivalent), in anhydrous THF is added dropwise to the reaction mixture. The temperature is maintained below -70°C during the addition.
-
Reaction Monitoring: The reaction is stirred at -78°C for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or acetic acid.
-
Workup and Extraction: The mixture is allowed to warm to room temperature. The organic solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by distillation under high vacuum to yield the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound is recognized as an intermediate in the synthesis of anti-glaucoma medications and acts as a selective agonist for the prostaglandin F receptor (FP receptor).[9] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, plays a crucial role in various physiological processes, including the regulation of intraocular pressure.[1]
Activation of the FP receptor in the eye's ciliary muscle and trabecular meshwork increases the outflow of aqueous humor, which leads to a reduction in intraocular pressure.[1] This mechanism is the basis for the therapeutic effect of several prostaglandin analogues used in the treatment of glaucoma. The agonist binding initiates a downstream signaling cascade primarily through the Gq alpha subunit of its associated heterotrimeric G-protein.
FP Receptor Signaling Pathway
The binding of an agonist like this compound to the FP receptor triggers a well-characterized intracellular signaling cascade. The diagram below outlines this pathway.
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]
- 9. chembk.com [chembk.com]
An In-Depth Technical Guide to Dimethyl (2-oxo-3-phenoxypropyl)phosphonate (CAS 40665-68-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate (CAS 40665-68-7), a key intermediate in the synthesis of pharmaceutically active prostaglandin F2α analogs. This document details its chemical structure, functional groups, and physicochemical properties. Furthermore, it presents a detailed experimental protocol for its application in the Horner-Wadsworth-Emmons reaction, a critical step in the synthesis of drugs such as Travoprost and Tafluprost. The guide also elucidates the signaling pathway of the Prostaglandin F receptor (FP receptor), the therapeutic target of these drugs.
Chemical Structure and Functional Groups
This compound is an organic compound with the molecular formula C₁₁H₁₅O₅P.[1][2] Its structure is characterized by several key functional groups that dictate its reactivity and utility as a synthetic intermediate.
The core structure consists of a propyl chain with a phosphonate group at one end, a ketone at the second carbon, and a phenoxy group at the third. The primary functional groups are:
-
Dimethyl Phosphonate: This group is central to the molecule's utility in the Horner-Wadsworth-Emmons reaction. The phosphorus atom is double-bonded to one oxygen and single-bonded to two methoxy groups and a carbon atom.
-
Ketone: The carbonyl group (C=O) at the second position of the propyl chain is a key feature for its role in olefination reactions.
-
Phenoxy Group: This aromatic ether group consists of a phenyl ring attached to an oxygen atom, which in turn is connected to the propyl chain.
The presence of these functional groups makes this compound a versatile reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅O₅P | [1][2] |
| Molecular Weight | 258.21 g/mol | [1] |
| Appearance | White to Yellow Oil or Low-Melting Solid | [3] |
| Boiling Point | 175°C at 0.5 mmHg | [4] |
| Density | ~1.2 g/cm³ (predicted) | |
| Refractive Index | 1.5150-1.5190 | [3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
Role in Drug Development
This compound is a critical intermediate in the synthesis of several prostaglandin F2α analogs, most notably Travoprost and Tafluprost.[5] These drugs are potent ocular hypotensive agents used in the treatment of glaucoma and ocular hypertension. They act as selective agonists of the Prostaglandin F receptor (FP receptor), which is highly expressed in the ciliary muscle and trabecular meshwork of the eye.[6] Activation of the FP receptor leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[6]
The phosphonate moiety of this compound is utilized in a Horner-Wadsworth-Emmons reaction to introduce the α-chain of the prostaglandin structure with high stereoselectivity, typically favoring the formation of the (E)-alkene.[7][8]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of dimethyl methylphosphonate with an appropriate phenoxyacetyl derivative. The following is a general procedure adapted from the synthesis of a similar Travoprost intermediate.[9]
Materials:
-
Dimethyl methylphosphonate
-
Methyl phenoxyacetate
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic acid
-
Chloroform
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of dimethyl methylphosphonate in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to -78°C in a dry ice/acetone bath.
-
n-Butyllithium in hexane is added dropwise to the stirred solution, ensuring the temperature does not rise above -65°C. The mixture is stirred for an additional 5 minutes at -78°C.
-
Methyl phenoxyacetate is then added dropwise at a rate that maintains the reaction temperature below -70°C.
-
The reaction mixture is stirred at -78°C for approximately 3.5 hours.
-
The reaction is allowed to warm to room temperature and then neutralized with acetic acid.
-
The solvent is removed under reduced pressure (rotary evaporation) to yield a gel.
-
The gel is dissolved in water, and the aqueous phase is extracted three times with chloroform.
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by distillation under high vacuum to yield this compound.
Application in Horner-Wadsworth-Emmons Reaction for Prostaglandin Analog Synthesis
The following is a general protocol for the Horner-Wadsworth-Emmons olefination of an aldehyde with this compound to form the prostaglandin backbone.[10][11]
Materials:
-
This compound
-
Aldehyde intermediate (prostaglandin core)
-
Sodium hydride (NaH) or other suitable base (e.g., KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0°C under a nitrogen atmosphere, a solution of this compound in anhydrous THF is added dropwise. The mixture is stirred for 1 hour at 0°C to generate the phosphonate carbanion.
-
A solution of the aldehyde intermediate in anhydrous THF is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired (E)-alkene product.
Signaling Pathway and Visualization
The therapeutic effect of prostaglandin analogs synthesized using this compound is mediated through the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[12] The activation of this receptor initiates a complex intracellular signaling cascade.
Upon binding of a prostaglandin F2α agonist (like Travoprost), the FP receptor couples to Gq proteins, leading to the activation of phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, studies have shown that PGF2α can trans-activate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway, ultimately leading to cellular responses such as muscle contraction and tissue remodeling.[12][13]
Below is a diagram illustrating the Prostaglandin FP receptor signaling pathway.
Caption: Prostaglandin FP Receptor Signaling Pathway.
References
- 1. Dimethyl 2-oxo-3-phenoxypropylphosphonate | C11H15O5P | CID 580104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chembk.com [chembk.com]
- 4. DIMETHYL(3-PHENOXY-2-OXOPROPYL)PHOSPHONATE | 40665-68-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN101948484A - Method for preparing travoprost intermediate - Google Patents [patents.google.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to β-Ketophosphonate Reagents in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Ketophosphonates are a class of organophosphorus compounds characterized by a phosphonate group attached to the β-carbon of a ketone. These reagents have emerged as indispensable tools in modern organic synthesis, primarily owing to their role as key precursors in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a highly reliable and stereoselective method for the formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex organic molecules, including a wide array of pharmaceuticals and natural products. The phosphonate-stabilized carbanions derived from β-ketophosphonates are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction, allowing them to react efficiently with a broader range of aldehydes and ketones. Furthermore, the water-soluble nature of the phosphate byproduct simplifies product purification, a significant advantage in both laboratory and industrial settings. This guide provides a comprehensive overview of the synthesis, properties, and applications of β-ketophosphonate reagents, with a focus on their practical utility in organic synthesis.
Synthesis of β-Ketophosphonates
Several synthetic routes to β-ketophosphonates have been developed, each with its own advantages and limitations. The most common methods include the Michaelis-Arbuzov reaction and the acylation of phosphonate carbanions.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of carbon-phosphorus bonds.[1] In the context of β-ketophosphonate synthesis, this reaction involves the treatment of a trialkyl phosphite with an α-halo ketone.[2] The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the electrophilic carbon of the α-halo ketone, followed by dealkylation of the resulting phosphonium salt by the displaced halide ion.[2][3]
While broadly applicable, the Michaelis-Arbuzov reaction can be limited by the availability of the requisite α-halo ketones and the potential for side reactions, such as the Perkow reaction, especially with α-bromo- and α-chloroketones.[4]
Acylation of Phosphonate Carbanions
A more convergent and often higher-yielding approach involves the acylation of a lithiated alkylphosphonate with an ester or other acylating agent. This method, often referred to as a "phosphono-Claisen" condensation or the Corey-Kwiatkowski condensation, offers greater flexibility in the synthesis of diverse β-ketophosphonates.[5][6] A common procedure involves the deprotonation of a dialkyl methylphosphonate with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures, followed by the addition of an ester.[5] A mild and highly efficient procedure utilizes the in-situ generation of the phosphonate anion in the presence of the ester at 0 °C, which minimizes side reactions and allows for large-scale preparations.[7]
More recently, chemoselective methods have been developed, such as the use of lithiated methyl α-(trimethylsilyl)methylphosphonate with pentafluorophenyl esters, which allows for the synthesis of functionalized β-ketophosphonates in the presence of unactivated esters.[8]
Other Synthetic Methods
Other notable methods for the synthesis of β-ketophosphonates include:
-
Aerobic copper(II)-mediated phosphorylation of enol acetates: This method provides a direct route to β-ketophosphonates from readily available starting materials.[9]
-
Hydration of alkynylphosphonates: This approach offers a regioselective route to β-ketophosphonates.
Properties of β-Ketophosphonates
Physical Properties
β-Ketophosphonates are typically high-boiling, colorless to pale yellow oils that are soluble in common organic solvents. Their purification can be achieved by vacuum distillation or column chromatography.
Chemical Properties and Acidity
The key chemical feature of β-ketophosphonates is the acidity of the α-protons, which are flanked by both a carbonyl and a phosphonate group. This dual activation makes these protons significantly more acidic than those of simple ketones or phosphonates. While specific pKa values for a wide range of β-ketophosphonates are not extensively tabulated, they are known to be more acidic than the corresponding β-keto esters. The pKa of related phosphonoacetates, such as trimethyl phosphonoacetate, is estimated to be around 18.56, suggesting that the additional carbonyl group in β-ketophosphonates further increases their acidity.[10] This enhanced acidity allows for their deprotonation with a variety of bases to form the corresponding phosphonate carbanions, which are the key reactive intermediates in the Horner-Wadsworth-Emmons reaction.
The electron-withdrawing nature of the phosphonate group also influences the reactivity of the adjacent carbonyl group.[11]
Spectroscopic Characterization
β-Ketophosphonates exhibit characteristic signals in various spectroscopic analyses:
-
1H NMR: The α-protons typically appear as a doublet due to coupling with the phosphorus nucleus (2JHP).
-
13C NMR: The carbonyl carbon shows a characteristic signal, and both the carbonyl carbon and the α-carbon exhibit coupling to the phosphorus nucleus.
-
31P NMR: The phosphorus nucleus of β-ketophosphonates generally resonates in a specific region of the 31P NMR spectrum, typically between δ 15 and 25 ppm (relative to 85% H3PO4).[1][12]
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration is observed in the region of 1650-1760 cm-1.[13][14] The exact position of this band can be influenced by conjugation and the electronic nature of the substituents.
The Horner-Wadsworth-Emmons (HWE) Reaction
The premier application of β-ketophosphonates is their use in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated ketones (enones).[15] This reaction offers excellent control over the stereochemistry of the newly formed double bond, typically favoring the formation of the thermodynamically more stable (E)-isomer.[16][17]
Stereoselectivity and the Still-Gennari Modification
The E-selectivity of the HWE reaction is a result of the thermodynamic equilibration of the intermediates leading to the more stable anti-oxaphosphetane, which then undergoes syn-elimination. However, for the synthesis of the thermodynamically less stable (Z)-alkenes, the Still-Gennari modification of the HWE reaction is a powerful tool.[18][19] This modification employs phosphonates with electron-withdrawing groups on the phosphorus esters, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strong, non-coordinating bases (e.g., KHMDS) and a crown ether at low temperatures.[20] These conditions favor kinetic control, leading to the formation of the syn-oxaphosphetane intermediate and subsequent syn-elimination to afford the (Z)-alkene with high selectivity.[18]
Data Presentation
Table 1: Horner-Wadsworth-Emmons Reaction with Aromatic Aldehydes
| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 95 | >99:1 | [16] |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | NaH | THF | 95 | 94:6 | [16] |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | NaH | THF | 91 | >99:1 | [16] |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS/18-crown-6 | THF | 78 | 1:15.5 (Z-selective) |
Table 2: Horner-Wadsworth-Emmons Reaction with Aliphatic Aldehydes
| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| n-Propanal | Triethyl phosphonoacetate | NaH | DME | Not Specified | 95:5 | [16] |
| Isobutyraldehyde | Triethyl phosphonoacetate | NaH | DME | Not Specified | 84:16 | [16] |
| Cyclohexanecarboxaldehyde | Ethyl 2-(diarylphosphono)propionates | NaH | THF | 79 | 98:2 (Z-selective) | [21] |
| n-Octyl aldehyde | Ethyl 2-(diphenylphosphono)propionate | NaH | THF | 95 | 83:17 (Z-selective) | [21] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (2-oxopropyl)phosphonate via Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
Chloroacetone
-
Anhydrous toluene
Procedure:
-
A mixture of triethyl phosphite (1.1 equivalents) and chloroacetone (1.0 equivalent) in anhydrous toluene is heated at reflux.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and the ethyl chloride byproduct are removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford diethyl (2-oxopropyl)phosphonate as a colorless oil.
Protocol 2: Synthesis of a β-Ketophosphonate via Condensation of an Ester and a Phosphonate[5]
Materials:
-
Ester (1.0 equiv)
-
Dimethyl methylphosphonate (1.1 equiv)
-
Lithium diisopropylamide (LDA) (2.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
5 M HCl
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred solution of the ester and dimethyl methylphosphonate in anhydrous THF at 0 °C under an inert atmosphere, add a solution of LDA in THF dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by the careful addition of 5 M HCl until the pH is approximately 4.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketophosphonate.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Horner-Wadsworth-Emmons Reaction for the Synthesis of an (E)-α,β-Unsaturated Ketone
Materials:
-
β-Ketophosphonate (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Brine
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the β-ketophosphonate in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of the aldehyde in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-α,β-unsaturated ketone.
Protocol 4: Still-Gennari Modification for the Synthesis of a (Z)-α,β-Unsaturated Ester[21]
Materials:
-
Aldehyde (1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equiv)
-
Potassium tert-butoxide (2.1 equiv)
-
18-crown-6 (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
2 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
Procedure:
-
To a solution of the aldehyde, bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, and 18-crown-6 in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium tert-butoxide in THF dropwise.
-
Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with 2 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to give the (Z)-α,β-unsaturated ester.
Conclusion
β-Ketophosphonate reagents are powerful and versatile intermediates in organic synthesis. Their ready accessibility through various synthetic methods, coupled with the high efficiency and stereoselectivity of the Horner-Wadsworth-Emmons reaction, has solidified their importance in the construction of complex molecules. The ability to tune the stereochemical outcome of the olefination reaction through modifications such as the Still-Gennari protocol further enhances their synthetic utility. For researchers and professionals in drug development and other areas of chemical science, a thorough understanding of the synthesis, properties, and reactivity of β-ketophosphonates is essential for the design and execution of modern synthetic strategies.
References
- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 2. youtube.com [youtube.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. scholars.unh.edu [scholars.unh.edu]
- 10. NP-MRD: Showing NP-Card for Trimethyl phosphonoacetate (NP0002635) [np-mrd.org]
- 11. reddit.com [reddit.com]
- 12. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 20. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Phosphonate-Stabilized Carbanions in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonate-stabilized carbanions are powerful nucleophiles that have become indispensable tools in modern organic synthesis. Their enhanced reactivity and favorable handling properties compared to traditional Wittig reagents have cemented their importance in the construction of carbon-carbon double bonds. This technical guide provides an in-depth exploration of the generation, reactivity, and synthetic applications of phosphonate-stabilized carbanions, with a primary focus on the Horner-Wadsworth-Emmons (HWE) reaction. Detailed experimental protocols, quantitative data on reaction performance, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize these versatile reagents in their synthetic endeavors, from natural product synthesis to the development of novel therapeutics.
Introduction: The Rise of Phosphonate-Stabilized Carbanions
The development of methods for the stereoselective formation of alkenes is a central theme in organic chemistry. While the Wittig reaction, utilizing phosphonium ylides, was a groundbreaking discovery, the use of phosphonate-stabilized carbanions, principally in the Horner-Wadsworth-Emmons (HWE) reaction, offers several distinct advantages. These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes and ketones under milder conditions.[1] A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification compared to the often-problematic removal of triphenylphosphine oxide generated in the Wittig reaction.[2][3]
This guide will delve into the core aspects of phosphonate-stabilized carbanion chemistry, beginning with their synthesis via the Michaelis-Arbuzov reaction, followed by a detailed examination of their application in the highly versatile HWE olefination.
Generation of Phosphonate Reagents: The Michaelis-Arbuzov Reaction
The primary route to the phosphonate esters used in the HWE reaction is the Michaelis-Arbuzov reaction.[2][4] This reliable and high-yielding reaction involves the treatment of a trialkyl phosphite with an alkyl halide. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide. The resulting phosphonium salt intermediate then undergoes dealkylation by the displaced halide ion to afford the phosphonate product and a new alkyl halide.[5]
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
This protocol details the synthesis of a common phosphonate reagent via the Arbuzov reaction.
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Vacuum distillation setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl bromide (1.0 equiv) and triethyl phosphite (1.1 equiv).
-
Heat the reaction mixture to reflux (typically 150-160 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or 31P NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the ethyl bromide byproduct, yielding diethyl benzylphosphonate as a colorless oil.
Workflow for the Michaelis-Arbuzov Reaction:
The Horner-Wadsworth-Emmons Reaction: A Powerful Olefination Tool
The HWE reaction is the cornerstone of phosphonate-stabilized carbanion chemistry. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene.[1] The reaction mechanism begins with the deprotonation of the phosphonate at the α-carbon by a suitable base to generate the phosphonate-stabilized carbanion.[1] This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently cyclizes to an oxaphosphetane, which then collapses to yield the alkene and a dialkylphosphate salt.[6]
General Mechanism of the Horner-Wadsworth-Emmons Reaction
Stereoselectivity in the HWE Reaction: The E-Alkene Preference
The standard HWE reaction typically exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene.[1] This selectivity is particularly pronounced with aromatic aldehydes, often yielding almost exclusively the (E)-isomer.[1] The degree of E-selectivity can be influenced by the reaction conditions and the nature of the reactants.
Table 1: E-Selectivity in the Standard Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 |
Experimental Protocol: E-Selective HWE Olefination
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate in THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Cool the resulting solution of the phosphonate carbanion to 0 °C and add a solution of the aldehyde in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.
Modifying Stereoselectivity: Accessing Z-Alkenes
While the standard HWE reaction is an excellent method for preparing (E)-alkenes, synthetic strategies often require the (Z)-isomer. Several modifications have been developed to achieve high Z-selectivity.
The Still-Gennari Modification
The Still-Gennari modification is a powerful method for the synthesis of (Z)-alkenes with high stereoselectivity.[6] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, in combination with a strong, non-coordinating base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures.[6][7] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled formation of the (Z)-alkene.[6]
Table 2: Z-Selectivity in the Still-Gennari Modification
| Phosphonate Reagent | Aldehyde | Base / Conditions | Solvent | Temp. (°C) | Z/E Ratio | Yield (%) |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | >95:5 | ~90 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | >95:5 | ~85 |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -20 | 97:3 | 94 |
| Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -20 | 88:12 | 85 |
Experimental Protocol: Still-Gennari Z-Selective Olefination
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the KHMDS solution dropwise and stir for 10 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in THF dropwise and stir for an additional 30 minutes at -78 °C.
-
Add a solution of the aldehyde in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.[7]
Workflow for Still-Gennari Olefination:
The Masamune-Roush Modification for Base-Sensitive Substrates
For substrates that are sensitive to strong bases like NaH, the Masamune-Roush conditions provide a milder alternative.[1] These conditions typically employ lithium chloride and a non-nucleophilic amine base, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine, in a polar aprotic solvent like acetonitrile.[1][8] This method is particularly useful for intramolecular HWE reactions in the synthesis of complex molecules.[9]
Applications in Drug Development and Natural Product Synthesis
The reliability and stereoselectivity of the HWE reaction have made it a widely used tool in the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals.
Synthesis of Anticancer Agents
The HWE reaction has been instrumental in the synthesis of various anticancer agents. For instance, a novel Weinreb amide-type HWE reagent has been developed for the highly (E)-selective synthesis of conjugated carbonyl compounds, which are key intermediates in the preparation of hynapene analogues with promising anti-cancer properties.[10][11] This method offers high robustness, scalability, and excellent (E)-selectivity.[10][11] The HWE reaction was also employed in the total synthesis of (+)-trichodermic acid and its analogues, which were investigated for their anticancer activity.[12]
Synthesis of Antiviral Drugs
The intramolecular HWE reaction has been a key step in the synthesis of antiviral compounds. For example, in the synthesis of oseltamivir (Tamiflu), a crucial intermediate is prepared via an intramolecular HWE reaction to construct the cyclohexene ring.[13]
Natural Product Synthesis
The HWE reaction is a workhorse in the total synthesis of natural products. It has been used to construct key carbon-carbon bonds in a variety of complex molecules, including macrolides, alkaloids, and polyketides. For example, an intramolecular HWE reaction was a key step in the asymmetric total synthesis of the cytotoxic macrolides pestalotioprolides E and F, forming a 14-membered lactone.[2] In the total synthesis of the natural product (-)-Bafilomycin A1, the stereoselectivity of a diene synthesis was significantly improved from a 2:1 to a 95:5 (Z,E:E,E) ratio by switching from a dimethyl phosphonate to a diisopropyl phosphonate, highlighting the tunability of the HWE reaction.[2]
Conclusion
Phosphonate-stabilized carbanions, primarily through the Horner-Wadsworth-Emmons reaction, represent a powerful and versatile platform for the stereoselective synthesis of alkenes. The operational simplicity, high yields, and the ability to control the stereochemical outcome by modifying the phosphonate reagent and reaction conditions have made this methodology a staple in the synthetic chemist's toolbox. From the construction of complex natural products to the development of novel pharmaceuticals, the impact of phosphonate-stabilized carbanions on modern organic synthesis is undeniable. The detailed protocols and comparative data presented in this guide are intended to empower researchers to confidently and effectively apply this robust chemistry to their own synthetic challenges.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. sciencedaily.com [sciencedaily.com]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Reactions of Ketophosphonates
For Researchers, Scientists, and Drug Development Professionals
Ketophosphonates are a versatile class of organophosphorus compounds that serve as crucial intermediates in a wide array of chemical transformations. Their unique structural motif, featuring a carbonyl group adjacent to a phosphonate moiety, imparts a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the principal synthetic routes to ketophosphonates and delves into their most significant reactions, with a focus on practical experimental methodologies and quantitative data to support researchers in their synthetic endeavors.
Synthesis of Ketophosphonates
The construction of the ketophosphonate framework can be achieved through several reliable synthetic strategies. The most prominent methods include the Michaelis-Arbuzov reaction, the acylation of phosphonate carbanions, and the Michaelis-Becker reaction.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and provides a direct route to β-ketophosphonates through the reaction of a trialkyl phosphite with an α-halo ketone.[1] The reaction proceeds via an initial SN2 attack of the phosphorus on the α-carbon of the halo ketone, followed by a dealkylation of the resulting phosphonium salt by the displaced halide ion.
Experimental Protocol: Synthesis of Diethyl (2-oxopropyl)phosphonate
To a stirred solution of chloroacetone (1.0 eq) in toluene is added triethyl phosphite (1.1 eq). The reaction mixture is heated to reflux (approximately 110 °C) for 4 hours. The progress of the reaction is monitored by TLC. After completion, the solvent and the ethyl chloride byproduct are removed under reduced pressure. The crude product is then purified by vacuum distillation to afford diethyl (2-oxopropyl)phosphonate as a colorless oil.
| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |
| Triethyl phosphite | Chloroacetone | Toluene, reflux, 4h | High | [1] |
| Triethyl phosphite | Bromoacetone | Neat, 100 °C, 2h | 85% |
Acylation of Phosphonates
The acylation of phosphonate carbanions, often referred to as a "phosphono-Claisen condensation," is a highly effective method for the synthesis of β-ketophosphonates.[2] This approach involves the deprotonation of an alkylphosphonate at the α-position with a strong base, followed by reaction with an acylating agent such as an ester or acyl chloride.
Experimental Protocol: General Procedure for the Preparation of β-Ketophosphonates
A solution of the alkylphosphonate (1.1 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of n-butyllithium (1.05 eq) in hexanes is added dropwise, and the mixture is stirred for 30 minutes at this temperature. The ester (1.0 eq), dissolved in anhydrous THF, is then added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours, after which it is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3][4]
| Phosphonate | Ester | Base | Temperature (°C) | Yield (%) | Reference |
| Dimethyl methylphosphonate | Ethyl acetate | n-BuLi | -78 | 85 | [2] |
| Diethyl ethylphosphonate | Methyl benzoate | LDA | -78 | 92 | [3] |
| Diethyl benzylphosphonate | Ethyl propionate | KHMDS | -78 | 88 |
Michaelis-Becker Reaction
The Michaelis-Becker reaction provides an alternative route to β-ketophosphonates, particularly when the corresponding α-halo ketone for the Michaelis-Arbuzov reaction is unstable or unavailable.[5] This method involves the reaction of a dialkyl phosphite with an α-halo ketone in the presence of a base. The base deprotonates the dialkyl phosphite to generate a nucleophilic phosphite anion, which then displaces the halide from the α-halo ketone.
Experimental Protocol: Synthesis of Diethyl (2-oxobutyl)phosphonate
To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added a solution of diethyl phosphite (1.0 eq) in THF dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 1-chloro-2-butanone (1.0 eq) in THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched by the careful addition of water. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to give the desired β-ketophosphonate.
| Dialkyl Phosphite | α-Halo Ketone | Base | Solvent | Yield (%) | Reference |
| Diethyl phosphite | 1-Chloro-2-butanone | NaH | THF | 75 | [5] |
| Dimethyl phosphite | 2-Bromoacetophenone | K₂CO₃ | Acetone | 82 |
Reactions of Ketophosphonates
The dual functionality of ketophosphonates makes them valuable precursors for a variety of organic transformations, including olefination reactions, reductions, and cycloadditions.
Horner-Wadsworth-Emmons Reaction
β-Ketophosphonates are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated ketones (enones). The phosphonate-stabilized carbanion, generated by deprotonation of the β-ketophosphonate, reacts with aldehydes or ketones to afford the enone product, typically with a high preference for the (E)-isomer.
Experimental Protocol: Synthesis of (E)-Chalcone
To a stirred suspension of sodium hydride (1.1 eq, 60% in mineral oil) in dry THF at 0 °C is added a solution of diethyl (benzoylmethyl)phosphonate (1.0 eq) in THF. The mixture is stirred for 30 minutes at room temperature. A solution of benzaldehyde (1.0 eq) in THF is then added, and the reaction is stirred at room temperature for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield (E)-chalcone.
| β-Ketophosphonate | Aldehyde/Ketone | Base | (E:Z) Ratio | Yield (%) |
| Diethyl (benzoylmethyl)phosphonate | Benzaldehyde | NaH | >98:2 | 95 |
| Diethyl (acetylmethyl)phosphonate | Cyclohexanecarboxaldehyde | K₂CO₃ | >95:5 | 88 |
| Diethyl (propionylmethyl)phosphonate | Acetone | LiOH | - | 75 |
Reduction of Ketophosphonates
The carbonyl group of ketophosphonates can be selectively reduced to the corresponding hydroxyl group, affording valuable α- or β-hydroxyphosphonates. A variety of reducing agents can be employed, with sodium borohydride being a common choice for its mildness and selectivity. Furthermore, asymmetric reduction methodologies have been developed to access chiral hydroxyphosphonates with high enantioselectivity.
Experimental Protocol: Reduction of a β-Ketophosphonate with Sodium Borohydride
To a solution of the β-ketophosphonate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of acetone, followed by water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude β-hydroxyphosphonate, which can be purified by column chromatography.
| Ketophosphonate | Reducing Agent | Conditions | Diastereoselectivity | Yield (%) |
| Diethyl (2-oxopropyl)phosphonate | NaBH₄ | MeOH, 0 °C to rt | - | 98 |
| Diethyl (2-oxo-2-phenylethyl)phosphonate | LiAlH₄ | THF, -78 °C | - | 95 |
| Diethyl (3-methyl-2-oxobutyl)phosphonate | NaBH₄, CeCl₃·7H₂O | MeOH, -78 °C | 95:5 (anti:syn) | 92 |
Asymmetric Reduction:
Catalytic asymmetric hydrogenation provides an efficient route to enantiomerically enriched hydroxyphosphonates. For example, Ru(II)-catalyzed asymmetric transfer hydrogenation of α-ketophosphonates has been shown to proceed with high yields and excellent enantioselectivities.[6][7]
| α-Ketophosphonate | Catalyst | Hydrogen Source | ee (%) | Yield (%) | Reference |
| Diethyl (benzoyl)phosphonate | RuCl₂--INVALID-LINK-- | HCOOH/NEt₃ | 99 | 93 | [6][7] |
| Diethyl (acetyl)phosphonate | RuCl₂--INVALID-LINK-- | HCOOH/NEt₃ | 97 | 85 | [6][7] |
Cycloaddition Reactions
The presence of unsaturation within the ketophosphonate framework opens up possibilities for cycloaddition reactions, providing access to complex cyclic phosphonates. For instance, α,β-unsaturated β-ketophosphonates can act as dienophiles in Diels-Alder reactions.
Experimental Protocol: Diels-Alder Reaction of Diethyl (3-oxo-1-buten-1-yl)phosphonate
A solution of diethyl (3-oxo-1-buten-1-yl)phosphonate (1.0 eq) and cyclopentadiene (2.0 eq) in toluene is heated in a sealed tube at 100 °C for 24 hours. After cooling to room temperature, the solvent and excess diene are removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding norbornene-fused ketophosphonate adduct.
| Dienophile | Diene | Conditions | Yield (%) |
| Diethyl (3-oxo-1-buten-1-yl)phosphonate | Cyclopentadiene | Toluene, 100 °C, 24h | 78 |
| Diethyl (4-phenyl-3-oxo-1-buten-1-yl)phosphonate | 2,3-Dimethyl-1,3-butadiene | Xylene, 140 °C, 18h | 85 |
Conclusion
Ketophosphonates are undeniably valuable building blocks in modern organic synthesis. The synthetic methods outlined in this guide, including the Michaelis-Arbuzov and Michaelis-Becker reactions, as well as the acylation of phosphonates, provide reliable access to a diverse range of these compounds. The subsequent transformations of ketophosphonates, most notably the Horner-Wadsworth-Emmons reaction, various reduction protocols, and cycloaddition reactions, further highlight their synthetic utility. The detailed experimental procedures and compiled quantitative data presented herein are intended to serve as a practical resource for researchers, enabling the efficient and strategic incorporation of ketophosphonates into complex molecular architectures for applications in drug discovery and materials science.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A general procedure for the preparation of beta-ketophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder chemistry of 2-diethoxyphosphinylcyclohex-2-enones. A new approach to complex phosphonates and synthetic applications of the β-keto phosphonate system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
In-depth Technical Guide on the Biological Significance of Alkoxyalkyl Phosphonate Ester Prodrugs
A Note on the Scarcity of Literature on Phenoxypropyl Phosphonate Derivatives
A comprehensive review of scientific literature reveals a notable scarcity of specific research on phenoxypropyl phosphonate derivatives. This lack of available data, including quantitative biological activity, detailed experimental protocols, and defined signaling pathways, makes it unfeasible to construct an in-depth technical guide that meets the rigorous requirements for data presentation and experimental detail as requested.
Therefore, this guide will focus on a closely related, and extensively researched, class of compounds: Alkoxyalkyl Phosphonate Ester Prodrugs of Acyclic Nucleoside Phosphonates . This class of molecules has a well-documented biological significance, particularly in the field of antiviral therapy, and there is a wealth of publicly available data to support a comprehensive technical analysis.
The Biological Significance of Alkoxyalkyl Phosphonate Ester Prodrugs of Acyclic Nucleoside Phosphonates
Introduction
Phosphonate derivatives are a versatile class of compounds with significant therapeutic potential, primarily due to their function as stable mimics of natural phosphates.[1] Their inherent resistance to hydrolysis provides favorable pharmacokinetic properties, making them attractive candidates for drug development.[1] Acyclic nucleoside phosphonates (ANPs) are a cornerstone of antiviral therapy, targeting viral DNA polymerases to terminate the replication of viral DNA.[1][2] However, the negatively charged phosphonate group hinders cell permeability and oral bioavailability. To overcome this limitation, various prodrug strategies have been developed, with alkoxyalkyl esters emerging as a particularly effective approach.[3][4] These prodrugs mask the phosphonic acid, enhancing cellular uptake and leading to a significant increase in antiviral potency.[4]
This technical guide provides a comprehensive overview of the biological significance of alkoxyalkyl phosphonate ester prodrugs, focusing on their antiviral activities, mechanism of action, and the experimental methodologies used in their evaluation.
Mechanism of Action
Alkoxyalkyl phosphonate ester prodrugs of ANPs are designed to be readily absorbed and then intracellularly metabolized to the active diphosphorylated ANP metabolite. This active form then competes with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.
Antiviral Activity
The alkoxyalkyl esterification of ANPs has been shown to dramatically increase their in vitro antiviral activity against a range of DNA viruses. This enhancement is attributed to improved cellular delivery of the phosphonate.
| Compound/Prodrug | Virus | EC₅₀ (µM) | Cell Line | Reference(s) |
| Cidofovir (HPMPC) | Human Cytomegalovirus (HCMV) | 0.38 - 1.0 | Human Foreskin Fibroblasts (HFF) | [1] |
| HDP-Cidofovir | Human Cytomegalovirus (HCMV) | 0.0009 | Human Foreskin Fibroblasts (HFF) | [1] |
| Cidofovir (HPMPC) | Herpes Simplex Virus-1 (HSV-1) | 5.3 | Human Foreskin Fibroblasts (HFF) | [1] |
| HDP-Cidofovir | Herpes Simplex Virus-1 (HSV-1) | 0.02 - 0.06 | Human Foreskin Fibroblasts (HFF) | [5] |
| (S)-HPMPA | Cowpox virus | 0.1 - 0.3 | Human Foreskin Fibroblasts (HFF) | [4] |
| HDP-(S)-HPMPA | Cowpox virus | 0.0006 | Human Foreskin Fibroblasts (HFF) | [4] |
| ODE-(S)-HPMPA | Adenovirus | 0.04 - 0.16 | A549 | [4] |
HDP: Hexadecyloxypropyl, ODE: Octadecyloxyethyl, (S)-HPMPA: (S)-9-(3-hydroxy-2-phosphonomethoxy)propyl]adenine
Experimental Protocols
A general method for the synthesis of alkoxyalkyl esters of ANPs involves the reaction of the ANP with an appropriate alkoxyalkyl halide in the presence of a base.
Detailed Protocol for HDP-Cidofovir Synthesis (Illustrative):
-
Dissolution: Cidofovir is suspended in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to the suspension, and the mixture is stirred until a clear solution is obtained.
-
Alkylation: 1-Bromohexadecoxypropane (HDP-Br) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for 24-48 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by silica gel column chromatography to yield HDP-cidofovir.
This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques in a cell culture.[1]
Materials:
-
Host cell line susceptible to the virus (e.g., HFF for HCMV)
-
Virus stock of known titer
-
Test compound (alkoxyalkyl phosphonate ester) at various concentrations
-
Cell culture medium
-
Overlay medium (e.g., medium with carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Host cells are seeded in multi-well plates and grown to confluence.
-
Infection: The cell culture medium is removed, and the cells are infected with a standardized amount of virus for a specific adsorption period (e.g., 1-2 hours).
-
Compound Addition: After adsorption, the virus inoculum is removed, and the cells are washed. Medium containing serial dilutions of the test compound is then added to the wells.
-
Overlay: After a further incubation period, the medium is replaced with an overlay medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 7-14 days for HCMV).
-
Staining and Counting: The overlay is removed, and the cells are fixed and stained with a solution like crystal violet. Plaques (clear zones where cells have been lysed by the virus) are then counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) compared to the untreated virus control is calculated.
Conclusion
Alkoxyalkyl phosphonate ester prodrugs of acyclic nucleoside phosphonates represent a significant advancement in antiviral drug development. By effectively masking the charged phosphonate group, these prodrugs exhibit enhanced oral bioavailability and increased cellular penetration, leading to a dramatic improvement in antiviral potency. The extensive research in this area has provided a solid foundation for the development of new and more effective therapies against a range of DNA viruses. Further exploration of different alkoxyalkyl chains and other prodrug moieties continues to be a promising avenue for future antiviral drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Antiviral Activities of Novel 5-Phosphono-Pent-2-en-1-yl Nucleosides and Their Alkoxyalkyl Phosphonoesters | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones.[1] This powerful olefination reaction utilizes a phosphonate-stabilized carbanion, which offers distinct advantages over the traditional Wittig reaction. The resulting carbanions are more nucleophilic and less basic, allowing for reactions with a wider range of carbonyl compounds under milder conditions.[1][2] A significant benefit of the HWE reaction is the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[3]
This document provides detailed application notes and experimental protocols for the use of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated ketones. These products are valuable intermediates in the development of novel therapeutics and other complex organic molecules. The reaction typically favors the formation of the thermodynamically more stable (E)-alkene, a critical consideration in the synthesis of biologically active compounds.[1]
Reagent Profile
-
Chemical Name: this compound
-
CAS Number: 40665-68-7
-
Molecular Formula: C₁₁H₁₅O₅P
-
Molecular Weight: 258.21 g/mol
-
Appearance: Solid
General Reaction Scheme
The Horner-Wadsworth-Emmons reaction with this compound proceeds via the deprotonation of the α-carbon to the phosphonate and carbonyl groups by a suitable base. The resulting phosphonate carbanion then undergoes a nucleophilic addition to an aldehyde. The subsequent collapse of the intermediate oxaphosphetane yields the desired α,β-unsaturated ketone and a water-soluble dimethyl phosphate salt.
General Reaction
Caption: General scheme of the HWE reaction.
Experimental Protocols
The following protocols are generalized procedures for the Horner-Wadsworth-Emmons reaction using this compound. Optimization of reaction conditions, such as base, solvent, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: Reaction with Sodium Hydride in Tetrahydrofuran
This protocol is a standard procedure for the HWE reaction and is suitable for a wide range of aldehydes.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to suspend the sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This modified protocol is suitable for aldehydes that are sensitive to strong bases like sodium hydride.[3]
Materials:
-
This compound
-
Aldehyde
-
Lithium chloride (LiCl), anhydrous
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add anhydrous lithium chloride (1.5 equivalents) and anhydrous acetonitrile.
-
Add this compound (1.2 equivalents) and the aldehyde (1.0 equivalent) to the suspension.
-
Add diisopropylethylamine or triethylamine (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes expected outcomes for the Horner-Wadsworth-Emmons reaction with this compound and various aromatic aldehydes based on typical results for β-ketophosphonates. The reaction is expected to show high (E)-stereoselectivity.
| Aldehyde | Base/Solvent | Product | Expected Yield (%) | Expected (E:Z) Ratio |
| Benzaldehyde | NaH / THF | (E)-4-phenoxy-1-phenylbut-3-en-2-one | 80-95 | >95:5 |
| 4-Methoxybenzaldehyde | NaH / THF | (E)-1-(4-methoxyphenyl)-4-phenoxybut-3-en-2-one | 85-98 | >95:5 |
| 4-Nitrobenzaldehyde | LiCl / DIPEA / MeCN | (E)-1-(4-nitrophenyl)-4-phenoxybut-3-en-2-one | 75-90 | >95:5 |
| 2-Naphthaldehyde | NaH / THF | (E)-1-(naphthalen-2-yl)-4-phenoxybut-3-en-2-one | 70-85 | >95:5 |
Mandatory Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow
Caption: Experimental workflow for the HWE protocol.
Logical Relationship of Reaction Components
Caption: Key components influencing the HWE reaction outcome.
References
Application of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate in Prostaglandin Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of prostaglandins and their analogues is a cornerstone of medicinal chemistry and drug development. These lipid compounds exhibit a wide range of physiological activities and are therapeutic targets for various conditions. A key transformation in many total syntheses of prostaglandins is the construction of the ω-side chain. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for this purpose, offering excellent stereocontrol to favor the formation of the desired E-alkene. This application note details the use of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate, a specialized β-ketophosphonate, in the synthesis of a prostaglandin intermediate via the HWE reaction. This reagent is particularly useful for introducing a phenoxy-functionalized side chain, a common motif in several potent prostaglandin analogues.
The HWE reaction utilizes a stabilized phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylides. This often leads to higher yields and easier purification of the products, as the phosphate byproduct is water-soluble. The reaction of this compound with a suitable aldehyde precursor, such as a derivative of the Corey aldehyde, provides a prostaglandin enone intermediate, which can be further elaborated to the final active pharmaceutical ingredient.
Reaction Scheme
The Horner-Wadsworth-Emmons reaction between the Corey aldehyde derivative and this compound proceeds as follows to form the key enone intermediate.
Caption: Horner-Wadsworth-Emmons reaction for prostaglandin intermediate synthesis.
Quantitative Data
The following table summarizes the stoichiometry used in a representative synthesis of the prostaglandin enone intermediate.[1] While the specific yield for this reaction was not detailed in the available literature, similar Horner-Wadsworth-Emmons reactions in prostaglandin syntheses typically proceed in good to excellent yields.[1]
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| (-)-5α-(benzoyloxy)-4β-formyl-3,3aβ,4,5,6,6aβ-hexahydro-2H-cyclopenta[b]furan-2-one | C₁₅H₁₄O₅ | 274.27 | 2.500 g | 1.0 |
| This compound | C₁₁H₁₅O₅P | 258.21 | 2.824 g | 1.2 |
| Lithium Chloride | LiCl | 42.39 | 0.464 g | 1.2 |
| Triethylamine | C₆H₁₅N | 101.19 | 1.061 g | 1.15 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~32 mL | Solvent |
| Methylene Chloride | CH₂Cl₂ | 84.93 | 12 mL | Solvent |
Experimental Protocol
The following protocol is adapted from the procedure described in US Patent 5,079,371A.[1]
Materials:
-
(-)-5α-(benzoyloxy)-4β-formyl-3,3aβ,4,5,6,6aβ-hexahydro-2H-cyclopenta[b]furan-2-one
-
This compound
-
Lithium chloride (dry)
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Methylene chloride, anhydrous
Procedure:
-
To a solution of this compound (2.824 g) in anhydrous THF (10 mL) is added dry lithium chloride (0.464 g). The flask is rinsed with an additional 10 mL of THF.
-
A solution of triethylamine (1.061 g) in anhydrous THF (10 mL) is then added to the mixture, followed by a rinse with 2 mL of THF.
-
The resulting mixture is cooled to 10 °C in an ice-water bath.
-
A solution of (-)-5α-(benzoyloxy)-4β-formyl-3,3aβ,4,5,6,6aβ-hexahydro-2H-cyclopenta[b]furan-2-one (2.500 g) in anhydrous methylene chloride (10 mL) is added dropwise to the cooled reaction mixture over a period of 30-45 minutes. The flask containing the aldehyde is rinsed with an additional 2 mL of methylene chloride, and this is added to the reaction mixture.
-
The reaction is stirred at 10 °C and monitored for completion, which typically takes 3-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is worked up using standard aqueous extraction procedures to remove the phosphate byproduct and other salts.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired prostaglandin enone intermediate.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the prostaglandin intermediate.
Caption: General experimental workflow for the HWE-mediated prostaglandin synthesis.
Product Characterization
-
¹H NMR: To confirm the presence of the newly formed trans-alkene (characteristic coupling constants), the phenoxy group, and other key structural features of the prostaglandin scaffold.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the enone carbonyl, ester, and lactone moieties.
For researchers synthesizing this or similar molecules, a full suite of these analytical techniques is recommended to confirm the structure and purity of the prostaglandin enone intermediate before proceeding to subsequent synthetic steps.
References
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Ketones via Phosphonate Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α,β-unsaturated ketones, or enones, is a fundamental transformation in organic chemistry, providing key structural motifs found in numerous natural products and pharmacologically active compounds. The Horner-Wadsworth-Emmons (HWE) reaction offers a robust and highly stereoselective method for the construction of these enones. This reaction involves the olefination of an aldehyde with a stabilized phosphonate carbanion, typically derived from a β-ketophosphonate.
Key advantages of the HWE reaction over the classical Wittig reaction include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[1][2] The HWE reaction generally exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene, a feature that can be exploited for stereoselective synthesis.[1][2]
These application notes provide detailed protocols for the synthesis of β-ketophosphonates and their subsequent use in the HWE reaction to generate α,β-unsaturated ketones. Additionally, a summary of various reaction conditions is presented to guide optimization for specific substrates.
Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism:
-
Deprotonation: A base abstracts the acidic α-proton from the β-ketophosphonate to form a resonance-stabilized phosphonate carbanion (enolate).
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in the rate-limiting step to form a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to yield an oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses, yielding the α,β-unsaturated ketone and a water-soluble dialkyl phosphate salt. The stereochemical outcome is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetanes.[3]
Data Presentation: Comparison of HWE Reaction Conditions for Enone Synthesis
The choice of base, solvent, and temperature significantly influences the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction. The following table summarizes various conditions for the synthesis of α,β-unsaturated ketones.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Diethyl (2-oxopropyl)phosphonate | Benzaldehyde | NaH | THF | 0 to rt | 2 | 95 | >98:2 |
| Diethyl (2-oxopropyl)phosphonate | Heptanal | NaH | THF | 0 to rt | 3 | 88 | >98:2 |
| Diethyl (2-oxo-2-phenylethyl)phosphonate | 4-Nitrobenzaldehyde | K₂CO₃ | THF/H₂O (1:1) | rt | 2 | 92 | >99:1 |
| Diethyl (2-oxopropyl)phosphonate | Cyclohexanecarboxaldehyde | n-BuLi | THF | -78 to rt | 4 | 85 | >95:5 |
| Diethyl (2-oxopropyl)phosphonate | Various aldehydes | K₂CO₃ | Water | rt | 2-4 | 90-99 | E-selective |
| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Aryl alkyl ketones | Sn(OTf)₂ / N-ethylpiperidine | DCE | MW | 0.1-0.5 | 65-94 | Z-selective |
| Triethyl 2-phosphonopropionate | Aromatic aldehydes | LiOH·H₂O | Neat | rt | 1-2 | 83-97 | 95:5 to 99:1 |
Experimental Protocols
Protocol 1: Synthesis of a β-Ketophosphonate (Diethyl (2-oxo-2-phenylethyl)phosphonate)
This protocol describes a general procedure for the synthesis of β-ketophosphonates via the condensation of a methyl phosphonate with an ester.
Materials:
-
Diethyl methylphosphonate
-
Methyl benzoate
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add diethyl methylphosphonate (1.0 eq) and methyl benzoate (1.0 eq).
-
Dissolve the reactants in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 2:1) to afford the pure diethyl (2-oxo-2-phenylethyl)phosphonate.[4]
Protocol 2: Synthesis of an α,β-Unsaturated Ketone via Horner-Wadsworth-Emmons Reaction
This protocol provides a step-by-step method for the synthesis of an α,β-unsaturated ketone using a β-ketophosphonate and an aldehyde with sodium hydride as the base.
Materials:
-
Diethyl (2-oxo-2-phenylethyl)phosphonate (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (2-oxo-2-phenylethyl)phosphonate in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[5]
Mandatory Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: Experimental workflow for HWE synthesis of enones.
References
Application Notes: The Role of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate in Travoprost Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Travoprost, a potent prostaglandin F2α analogue, is a first-line treatment for glaucoma and ocular hypertension. Its synthesis involves a critical step known as the Horner-Wadsworth-Emmons (HWE) reaction to construct the pharmacologically important ω-side chain. This document provides detailed application notes and protocols for the use of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate as the key phosphonate reagent in this reaction. The HWE reaction offers significant advantages, including high stereoselectivity, milder reaction conditions compared to the classical Wittig reaction, and easier purification of the final product.[1][2]
Introduction
The synthesis of complex pharmaceutical molecules like Travoprost requires precise and efficient chemical transformations. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, specifically producing (E)-alkenes with high stereoselectivity.[1][2] In the synthesis of Travoprost, the HWE reaction is employed to couple the ω-side chain, provided by this compound, to the cyclopentane core, typically an aldehyde derivative known as the Corey lactone.[3][4][5][6][7]
The phosphonate carbanion, generated by deprotonation of this compound, is more nucleophilic and less basic than the corresponding Wittig ylide, allowing for a broader range of compatible functional groups and reaction conditions.[1][2] Furthermore, the phosphate byproduct of the HWE reaction is water-soluble, simplifying its removal during workup.[1]
Experimental Data
The following table summarizes the quantitative data for a typical Horner-Wadsworth-Emmons reaction in the synthesis of a Travoprost intermediate, as derived from patent literature.
| Parameter | Value | Source |
| Starting Material (Corey Lactone Derivative) | 1069 g | [3][5] |
| Phosphonate Reagent (in toluene solution) | 1.45 kg | [3][5] |
| Base (Potassium Hydroxide) | 316 g | [3][5] |
| Solvent | Water-free Toluene | [3][5] |
| Reaction Temperature | -10 °C | [3][4][5] |
| Overall Yield (of the process) | 16% | [6] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction for Travoprost Intermediate Synthesis
This protocol describes the construction of the ω-side chain of a Travoprost intermediate starting from a protected Corey lactone derivative.
Materials:
-
PPB-Corey-lactone
-
Water-free Toluene
-
Diisopropylcarbodiimide
-
Dimethyl sulfoxide in phosphoric acid
-
Potassium hydroxide (solid)
-
This compound ("Travoprost phosphonate") in toluene solution
-
1 M Hydrochloric acid solution
-
1 M Sodium hydrogen carbonate solution
-
Silica gel for chromatography
-
Toluene-ethyl acetate mixture (eluent)
Procedure:
-
Oxidation of Corey Lactone:
-
Suspend 1069 g of PPB-Corey-lactone in 11.1 L of water-free toluene under an inert atmosphere.[3][5]
-
To this suspension, add 1.4 L of diisopropylcarbodiimide, followed by 0.855 L of dimethyl sulfoxide in phosphoric acid.[3][5]
-
Heat the reaction mixture to 50 °C and add a further 0.34 L of dimethyl sulfoxide in phosphoric acid in portions.[3][5]
-
After the oxidation reaction is complete, cool the mixture to -10 °C.[3][5]
-
-
Horner-Wadsworth-Emmons Reaction:
-
Workup and Purification:
-
Once the reaction is complete, pour the reaction mixture into a 1 M hydrochloric acid solution and stir.[4][5]
-
Filter the precipitated crystals and wash them.[5]
-
Separate the phases of the filtrate. Wash the organic phase with a 1 M sodium hydrogen carbonate solution and then with a diluted hydrochloric acid solution.[5]
-
Evaporate the organic phase and purify the residue by chromatography on a silica gel column using a toluene-ethyl acetate mixture as the eluent.[5]
-
Evaporate the main fraction and crystallize the product from ethyl acetate.[5]
-
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of a Travoprost intermediate using the Horner-Wadsworth-Emmons reaction.
Caption: Workflow for the synthesis of a Travoprost intermediate.
Signaling Pathway
Travoprost exerts its therapeutic effect by acting as a selective agonist for the prostaglandin F (FP) receptor, which is a G-protein coupled receptor. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of Travoprost.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. US20160137621A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 6. CA2859923A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Stereoselective Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental conditions for key stereoselective olefination reactions. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of these powerful synthetic methods in research and development.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[1] A significant advantage of the HWE reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed during workup.[2] The stereochemical outcome of the reaction can be effectively controlled to favor either the (E)- or (Z)-alkene by modifying the phosphonate reagent and reaction conditions.[1][3]
Application Notes: Achieving (E)- and (Z)-Selectivity
(E)-Selectivity (Thermodynamic Control): The standard HWE reaction typically shows a high preference for the formation of the thermodynamically more stable (E)-alkene.[3] This selectivity arises from the reversibility of the initial addition step and the steric factors in the oxaphosphetane intermediate, which favor the arrangement leading to the trans-product. The use of simple phosphonates (e.g., triethyl phosphonoacetate) with strong, non-chelating bases like NaH or DBU in aprotic solvents generally affords high (E)-selectivity.
(Z)-Selectivity (Kinetic Control): Achieving high (Z)-selectivity requires overcoming the thermodynamic preference for the (E)-isomer. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl or aryl esters) on the phosphorus atom.[1][2] These modifications increase the acidity of the phosphonate proton and accelerate the elimination of the oxaphosphetane intermediate.[1][3] The reaction is performed under kinetic control at low temperatures (-78 °C) with strong, bulky bases (e.g., KHMDS) in the presence of chelating agents like 18-crown-6.[1] The combination of these conditions favors the formation of the kinetic syn-oxaphosphetane intermediate, which rapidly collapses to the (Z)-alkene.
Data Presentation: HWE Reaction Conditions and Stereoselectivity
| Entry | Carbonyl Compound | Phosphonate Reagent | Base / Additive | Solvent | Temp. (°C) | Yield (%) | (E:Z) or (Z:E) Ratio | Selectivity | Ref. |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | >95 | 95:5 | (E) | [3] |
| 2 | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | DBU / LiCl | MeCN | 0 to 25 | 90 | >98:2 | (E) | [1] |
| 3 | Benzaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 85 | 5:95 | (Z) | [1][2] |
| 4 | 4-Nitrobenzaldehyde | Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | 20 | 96 | 2:98 | (Z) | [3] |
| 5 | Octanal | Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)acetate | KHMDS / 18-crown-6 | THF | -78 | 78 | 4:96 | (Z) | [1] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Olefination
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add the phosphonate reagent (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting clear solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the phosphonate anion solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: Still-Gennari Protocol for (Z)-Selective HWE Olefination [1]
-
To a solution of 18-crown-6 (5.0 eq.) in anhydrous THF under an inert atmosphere, cool the flask to -78 °C in a dry ice/acetone bath.
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.5 eq., as a 0.5M solution in toluene) dropwise and stir for 20 minutes.
-
Add the bis(trifluoroethyl)phosphonate reagent (1.5 eq.) dropwise and continue stirring at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the (Z)-alkene.
Visualization: HWE Selectivity Pathway
Caption: Factors influencing stereoselectivity in the Horner-Wadsworth-Emmons reaction.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful modification of the classical Julia-Lythgoe reaction that provides a highly stereoselective and operationally simpler route to disubstituted alkenes, predominantly with (E)-geometry.[4][5] This reaction involves the coupling of a heteroaryl sulfone (most commonly a phenyltetrazolyl (PT) or benzothiazolyl (BT) sulfone) with an aldehyde or ketone.[6][7] The reaction proceeds in a single pot and is known for its high (E)-selectivity and broad functional group tolerance.[5][8]
Application Notes: Reagent Choice and Conditions
The key to the Julia-Kocienski reaction is the choice of the heteroaryl sulfone. The 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, developed by Kocienski, is particularly effective for achieving high (E)-selectivity.[4][7] The reaction mechanism involves the initial addition of the metalated sulfone to the aldehyde, followed by a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl oxide to form the alkene.[5]
The stereoselectivity can be influenced by the choice of base and solvent.[7][9] For PT-sulfones, strong bases like potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LHMDS) in polar aprotic solvents like DME or THF at low temperatures typically give the best results.[4][7] While highly (E)-selective, conditions can sometimes be tuned to favor the (Z)-isomer, for instance by using polar solvents like DMPU or additives like MgBr₂ with certain fluorinated sulfones.[9]
Data Presentation: Julia-Kocienski Reaction Conditions
| Entry | Aldehyde | Sulfone Reagent | Base | Solvent | Temp. (°C) | Yield (%) | (E:Z) Ratio | Ref. |
| 1 | Cyclohexanecarboxaldehyde | PT-Sulfone | KHMDS | DME | -55 to 25 | 71 | >95:5 | [4] |
| 2 | Isovaleraldehyde | PT-Sulfone | KHMDS | THF | -78 to 25 | 85 | 97:3 | [7] |
| 3 | Benzaldehyde | BT-Sulfone | LHMDS | THF | -78 to 25 | 81 | 90:10 | [7] |
| 4 | 2-Naphthaldehyde | 1-Fluoropropyl PT-Sulfone | LHMDS / MgBr₂·OEt₂ | THF | -78 | 75 | 14:86 | [9] |
| 5 | 2-Naphthaldehyde | 1-Fluoropropyl PT-Sulfone | KHMDS | THF | -78 | 80 | 73:27 | [9] |
Experimental Protocol
Protocol 3: Typical Procedure for (E)-Selective Julia-Kocienski Olefination [4]
-
Under an inert atmosphere (N₂ or Ar), dissolve the PT-sulfone (1.0 eq.) in anhydrous dimethoxyethane (DME) or THF.
-
Cool the solution to -60 °C to -78 °C.
-
Add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 eq.) in THF or toluene dropwise via syringe or cannula. The solution typically turns yellow-orange or brown.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the neat aldehyde (1.5 eq.) dropwise to the stirred solution.
-
Continue stirring at low temperature for 1-2 hours, during which the color may lighten.
-
Remove the cooling bath and allow the reaction to warm to ambient temperature overnight.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Dilute the mixture with diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (typically with hexanes or hexanes/ethyl acetate mixtures) to obtain the pure (E)-alkene.
Visualization: Julia-Kocienski Reaction Workflow
Caption: One-pot workflow of the Julia-Kocienski olefination reaction.
Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds and phosphonium ylides (Wittig reagents).[10][11] The stereochemical outcome is highly dependent on the nature of the substituents on the ylide carbon.[10]
Application Notes: Ylide Stability and Stereoselectivity
The key to controlling the stereochemistry of the Wittig reaction lies in the stability of the ylide:[10][12]
-
Non-stabilized Ylides (R = alkyl): These ylides are highly reactive. The reaction is typically performed under kinetic control in aprotic, salt-free conditions, leading to a syn-selective addition and rapid, irreversible formation of a cis-oxaphosphetane. This intermediate decomposes to furnish the (Z)-alkene with high selectivity.[12][13]
-
Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are less reactive, and the initial addition to the carbonyl is often reversible. The reaction proceeds under thermodynamic control, favoring the more stable anti-oxaphosphetane intermediate, which subsequently collapses to yield the (E)-alkene as the major product.[10]
-
Semi-stabilized Ylides (R = aryl): These ylides often give poor stereoselectivity, resulting in mixtures of (E)- and (Z)-alkenes.[12]
Data Presentation: Wittig Reaction Selectivity
| Entry | Ylide Type | Ylide Substituent (R) | Conditions | Typical Selectivity | Ref. |
| 1 | Non-stabilized | -CH₂CH₃ | n-BuLi, THF (salt-free) | >95% (Z) | [12] |
| 2 | Stabilized | -CO₂Et | NaOEt, EtOH | >95% (E) | [10] |
| 3 | Semi-stabilized | -Ph | NaNH₂, THF | Mixture of (E)/(Z) | [12] |
| 4 | Non-stabilized | -CH₃ | Schlosser Mod. (PhLi) | >90% (E) | [12] |
Experimental Protocol
Protocol 4: General Procedure for (Z)-Selective Wittig Reaction (Non-stabilized Ylide)
-
Carefully dry a flask containing the phosphonium salt (1.1 eq.) under high vacuum with gentle heating and backfill with an inert atmosphere (N₂ or Ar).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C or 0 °C.
-
Add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (for salt-free conditions) or n-butyllithium (n-BuLi) (1.05 eq.) dropwise. A characteristic color change (typically to deep red, orange, or yellow) indicates ylide formation.
-
Stir the mixture for 1 hour at the selected temperature.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to stir for several hours, warming slowly to room temperature. Monitor the reaction by TLC.
-
Quench the reaction with water or saturated aqueous NaHCO₃.
-
Extract the product with a nonpolar solvent like pentane or hexanes to minimize extraction of the triphenylphosphine oxide byproduct.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate carefully due to the volatility of some alkenes.
-
Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct is often difficult to separate; precipitation from the crude mixture by trituration with cold pentane can be effective.
Visualization: Wittig Reaction Logic
Caption: Logical relationship between ylide stability and stereochemical outcome in the Wittig reaction.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Z-Selective Horner-Wadsworth-Emmons Reaction [jstage.jst.go.jp]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 9. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for Monitoring Horner-Wadsworth-Emmons (HWE) Reaction Progress by TLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and phosphonate carbanions.[1][2] This reaction is widely employed in the synthesis of natural products and active pharmaceutical ingredients due to its reliability and the frequent E-selectivity of the resulting alkene.[2][3] Efficient monitoring of the reaction progress is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high yield and purity. This document provides detailed application notes and protocols for monitoring the HWE reaction using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The HWE reaction mechanism involves the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a phosphate byproduct yields the alkene.[2][4]
Analytical Methods for Reaction Monitoring
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used technique for qualitatively monitoring the progress of organic reactions.[5] It allows for the simultaneous visualization of the consumption of starting materials and the formation of products. By comparing the retention factor (Rf) values of the spots on the TLC plate corresponding to the starting materials and the reaction mixture, a researcher can quickly assess the status of the reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.[6] This technique is ideal for quantitative analysis of reaction mixtures, providing precise information on the concentration of reactants, products, and any intermediates or byproducts.
Experimental Protocols
Protocol 1: Monitoring HWE Reaction by Thin-Layer Chromatography (TLC)
This protocol describes the monitoring of a typical HWE reaction, for instance, the synthesis of ethyl (E)-cinnamate from benzaldehyde and triethyl phosphonoacetate.
Materials:
-
Silica gel TLC plates (e.g., Merck silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
Mobile Phase: Hexanes and Ethyl Acetate
-
Reaction mixture aliquots
-
Standard solutions of starting materials (benzaldehyde and triethyl phosphonoacetate) and product (ethyl cinnamate) in a volatile solvent (e.g., ethyl acetate).
Procedure:
-
Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate.[5]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting materials, the reaction mixture, and a co-spot.[7]
-
Spot the Plate: Using separate capillary tubes, spot small amounts of the benzaldehyde standard, triethyl phosphonoacetate standard, and the reaction mixture on their respective lanes on the baseline. In the co-spot lane, apply both the starting material and the reaction mixture. Ensure the spots are small and concentrated.[7]
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.[7] Further visualization can be achieved using an iodine chamber.
-
Analyze the Results: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spots and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The product, ethyl cinnamate, is less polar than the starting materials and will have a higher Rf value.
Data Presentation:
| Compound | Function | Expected Rf (80:20 Hexanes:EtOAc) |
| Benzaldehyde | Starting Material | ~ 0.4 |
| Triethyl phosphonoacetate | Starting Material | ~ 0.2 |
| Ethyl (E)-cinnamate | Product | ~ 0.6 |
Note: Rf values are indicative and can vary based on the specific conditions.
Protocol 2: Quantitative Monitoring of HWE Reaction by LC-MS
This protocol provides a method for the quantitative analysis of the synthesis of ethyl (E)-cinnamate.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Reaction mixture aliquots, quenched at specific time points (e.g., with saturated aqueous NH4Cl).
-
Standard solutions of benzaldehyde, triethyl phosphonoacetate, and ethyl cinnamate of known concentrations for calibration curves.
Procedure:
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction by adding it to a vial containing a suitable quenching agent. Dilute the quenched aliquot with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B) to a concentration suitable for LC-MS analysis.
-
LC-MS Analysis:
-
LC Method:
-
Flow rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
-
MS Method (Positive ESI Mode):
-
Monitor the following mass-to-charge ratios (m/z) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Generate calibration curves for each compound using the standard solutions.
-
Integrate the peak areas for each compound in the chromatograms of the reaction samples.
-
Calculate the concentration of each compound at each time point using the calibration curves.
-
Data Presentation:
| Compound | Retention Time (min) | [M+H]+ (m/z) |
| Benzaldehyde | ~ 2.1 | 107.05 |
| Triethyl phosphonoacetate | ~ 2.8 | 225.10 |
| Ethyl (E)-cinnamate | ~ 4.2 | 177.09 |
| Time (min) | [Benzaldehyde] (M) | [Triethyl phosphonoacetate] (M) | [Ethyl (E)-cinnamate] (M) |
| 0 | 0.100 | 0.110 | 0.000 |
| 15 | 0.065 | 0.075 | 0.035 |
| 30 | 0.030 | 0.040 | 0.070 |
| 60 | 0.005 | 0.015 | 0.095 |
| 120 | < 0.001 | 0.010 | 0.100 |
Note: The presented data is hypothetical and for illustrative purposes.
Visualizations
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Caption: Workflow for TLC monitoring of a reaction.
Caption: Workflow for LC-MS quantitative analysis.
Conclusion
Both TLC and LC-MS are powerful techniques for monitoring the progress of the Horner-Wadsworth-Emmons reaction. TLC offers a quick, qualitative assessment of the reaction, making it ideal for rapid checks at the bench. LC-MS provides detailed, quantitative data, which is essential for reaction optimization, kinetic studies, and regulatory submissions in drug development. The choice of method will depend on the specific requirements of the research, with both techniques offering complementary information to ensure successful and efficient synthesis.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Functionalized Alkenes from Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of functionalized alkenes is a cornerstone of modern organic chemistry, with broad applications in the synthesis of natural products, pharmaceuticals, and advanced materials. Alkenes serve as versatile intermediates, amenable to a wide array of chemical transformations. The conversion of aldehydes into alkenes is a particularly powerful and widely utilized strategy due to the ready availability and diverse nature of aldehyde starting materials. This document provides detailed application notes and experimental protocols for several key methodologies for the laboratory-scale synthesis of functionalized alkenes from aldehydes, including the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination.
The Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[1][2][3][4] A significant advantage of this reaction is that the position of the double bond is unambiguously determined, unlike in elimination reactions which can often yield mixtures of isomers.[1][2]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[1][5]
-
Non-stabilized ylides (e.g., R = alkyl) typically lead to the formation of (Z)-alkenes.[1][5]
-
Stabilized ylides (e.g., R = ester, ketone) generally favor the formation of (E)-alkenes.[1][5]
-
Semi-stabilized ylides (e.g., R = aryl) often result in a mixture of (E) and (Z) isomers.[1]
Reaction Mechanism
The reaction proceeds through the nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate, which then cyclizes to an oxaphosphetane. This intermediate subsequently collapses to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[1][4]
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol: Synthesis of (E)-stilbene
This protocol describes the synthesis of (E)-stilbene from benzaldehyde using a stabilized ylide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Diethyl ether
Procedure:
-
Ylide Preparation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.05 eq) in dichloromethane. Cool the suspension to 0 °C in an ice bath.[1]
-
Slowly add a concentrated solution of sodium hydroxide (e.g., 50% w/v) dropwise to the stirred suspension. A color change to yellow or orange indicates ylide formation.[2] Allow the mixture to warm to room temperature and stir for 1-2 hours.[1]
-
Wittig Reaction: In a separate flask, dissolve benzaldehyde (1.0 eq) in a minimal amount of anhydrous dichloromethane under an inert atmosphere.[1]
-
Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.[1]
-
Allow the reaction to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and add a larger volume of hexanes or a diethyl ether/hexanes mixture to precipitate the triphenylphosphine oxide.[1] Filter the precipitate and concentrate the filtrate to obtain the crude product. Further purification by flash column chromatography may be necessary.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphorus ylides.[6] This increased reactivity allows for the olefination of a wider range of aldehydes and ketones, including sterically hindered ones, often under milder conditions.[6] A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble, simplifying purification.[7] The HWE reaction typically favors the formation of (E)-alkenes.[6]
Reaction Mechanism
The reaction begins with the deprotonation of the phosphonate ester to form a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde to form a tetrahedral intermediate, which cyclizes to an oxaphosphetane. This intermediate then eliminates to form the alkene and a phosphate salt.[7]
Caption: A typical experimental workflow for the HWE reaction.[7]
Experimental Protocol: Synthesis of an α,β-Unsaturated Ester
This protocol describes a general procedure for the synthesis of an α,β-unsaturated ester from an aldehyde and a phosphonate ester.[7]
Materials:
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., NaH, KHMDS, n-BuLi)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester in the anhydrous solvent in a dry round-bottom flask.[7]
-
Deprotonation: Cool the solution to the desired temperature (typically 0 °C or -78 °C). Add the base portion-wise or dropwise and stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.[7]
-
Carbonyl Addition: Add a solution of the aldehyde in the anhydrous solvent dropwise to the reaction mixture.[7]
-
Reaction: Allow the reaction to stir at the chosen temperature until TLC analysis indicates the consumption of the starting material. The reaction time can vary from a few hours to overnight.[7]
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.[7]
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.[7]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.[7]
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that provides a highly stereoselective synthesis of (E)-alkenes.[8][9] This one-pot procedure involves the reaction of a heteroaryl sulfone (most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde.[8][10] The reaction is known for its wide functional group tolerance and mild reaction conditions.[8][10]
Reaction Mechanism
The reaction proceeds via the addition of the metalated sulfone to the aldehyde, forming a β-alkoxysulfone intermediate. This intermediate undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and an aryloxide anion to directly yield the alkene.[10]
Caption: Simplified mechanism of the Julia-Kocienski Olefination.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities for the discussed olefination reactions. Note that these values are representative and can vary significantly depending on the specific substrates and reaction conditions.
| Reaction | Aldehyde Substrate | Reagent/Ylide/Phosphonate | Product | Yield (%) | (E:Z) Ratio | Reference |
| Wittig Reaction | Benzaldehyde | Benzyltriphenylphosphonium chloride (non-stabilized) | Stilbene | ~70-90 | (Z)-favored | [1][5] |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane (stabilized) | Ethyl cinnamate | ~85-95 | (E)-favored | [1][5] | |
| HWE Reaction | Benzaldehyde | Triethyl phosphonoacetate | Ethyl cinnamate | >90 | >95:5 | [7][11] |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | Ethyl cyclohexylideneacetate | ~80-90 | (E)-favored | [11] | |
| Julia-Kocienski | Various aldehydes | 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones | Disubstituted (E)-alkenes | ~70-95 | Highly (E) | [8][9][10] |
Synthesis of Other Functionalized Alkenes
Beyond the classical olefination reactions, several methods allow for the direct synthesis of specific classes of functionalized alkenes from aldehydes.
-
α,β-Unsaturated Esters: These can be synthesized via the Knoevenagel condensation of aldehydes with malonate half-esters or by the boronic acid-catalyzed condensation of ketene dialkyl acetals with aldehydes.[12][13] A boronic acid-catalyzed reaction between benzaldehyde and 1,1-diethoxyethylene can afford the corresponding α,β-unsaturated ester in 98% yield as the pure (E)-isomer.[12]
-
Allylic Alcohols: The enantioselective vinylation of aldehydes can produce allylic alcohols.[14] Additionally, the catalytic asymmetric reductive coupling of alkynes and aldehydes is a highly enantioselective method for affording allylic alcohols with excellent regio- and stereoselectivity.[15] Transition metal-mediated systems, such as those using Ruthenium, can also catalyze the 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes to yield chiral allylic alcohols.[16]
-
Vinyl Halides: Vinyl halides can be prepared from aldehydes using triphenyl phosphite-halogen-based reagents, which afford gem-dihalides that can be further transformed.[17][18] An optimized Julia olefination using α-halomethyl sulfones also provides a route to alkenyl halides with good to excellent yields and high E/Z stereoselectivities.[19]
Conclusion
The synthesis of functionalized alkenes from aldehydes is a well-established and versatile area of organic synthesis. The choice of method depends on several factors, including the desired stereochemistry of the alkene, the functional groups present in the starting materials, and the desired scale of the reaction. The Wittig reaction, Horner-Wadsworth-Emmons reaction, and Julia-Kocienski olefination each offer distinct advantages and are powerful tools in the arsenal of the synthetic chemist. The protocols and data presented herein provide a guide for the successful implementation of these important transformations in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Julia olefination - Wikipedia [en.wikipedia.org]
- 9. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. Catalytic synthesis of (E)-α,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Allylic alcohol synthesis by addition [organic-chemistry.org]
- 15. Catalytic Asymmetric Reductive Coupling of Alkynes and Aldehydes: Enantioselective Synthesis of Allylic Alcohols and α-Hydroxy Ketones [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A mild synthesis of vinyl halides and gem-dihalides using triphenyl phosphite-halogen-based reagents. | Semantic Scholar [semanticscholar.org]
- 19. Alkenyl halide synthesis by olefination [organic-chemistry.org]
Dimethyl (2-oxo-3-phenoxypropyl)phosphonate as a key pharmaceutical intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl (2-oxo-3-phenoxypropyl)phosphonate is a pivotal intermediate in the synthesis of advanced pharmaceuticals, most notably prostaglandin analogues.[1][2] Its unique structure, featuring a β-ketophosphonate moiety, makes it an ideal reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective formation of carbon-carbon double bonds.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this key intermediate, with a focus on its role in the production of ophthalmic drugs like Tafluprost and other therapeutic agents such as Etiproston.[1][2]
Physicochemical Properties and Specifications
This compound is typically a yellow oily liquid with a high degree of purity, ensuring reproducibility and reliability in complex synthetic pathways.[1]
| Property | Value | Reference |
| CAS Number | 40665-68-7 | [5] |
| Molecular Formula | C₁₁H₁₅O₅P | [5] |
| Molecular Weight | 258.21 g/mol | [5] |
| Appearance | Yellow oily liquid | [1] |
| Purity (Assay) | ≥98.0% | [1] |
| Boiling Point | 134-135 °C (<0.1 mm Hg) | [6] |
Synthesis of this compound
The synthesis of β-ketophosphonates such as this compound is commonly achieved through the condensation of a methylphosphonate with an appropriate ester. The following protocol is adapted from a procedure for a structurally similar compound, dimethyl 2-oxo-3-phenylpropylphosphonate.[6]
Experimental Protocol: Synthesis
Materials:
-
Dimethyl methylphosphonate
-
Methyl phenoxyacetate
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous tetrahydrofuran (THF)
-
Acetic acid
-
Chloroform
-
Water
-
Magnesium sulfate (MgSO₄)
-
Dry nitrogen atmosphere
Procedure:
-
Under a dry nitrogen atmosphere, dissolve dimethyl methylphosphonate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise, ensuring the internal temperature does not rise above -65 °C.
-
Stir the resulting solution at -78 °C for 10 minutes.
-
Add a solution of methyl phenoxyacetate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Continue stirring the reaction mixture at -78 °C for 3.5 hours.
-
Allow the reaction to warm to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Take up the resulting residue in water and extract three times with chloroform.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the dried organic phase in vacuo to yield the crude product.
-
Purify the crude this compound by distillation under high vacuum.
Application in Pharmaceutical Synthesis: The Horner-Wadsworth-Emmons Reaction
A primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) olefination to construct the ω-side chain of prostaglandin analogues.[3][7] This reaction is a key step in the synthesis of Tafluprost, a potent anti-glaucoma agent.[7][8]
Synthesis of a Tafluprost Intermediate via HWE Reaction
The HWE reaction involves the reaction of the phosphonate carbanion with an aldehyde (such as a Corey aldehyde derivative) to produce an α,β-unsaturated ketone with predominantly E-alkene stereochemistry.[4][7]
Experimental Protocol: HWE Reaction for Tafluprost Synthesis
This protocol describes the reaction of this compound with a Corey aldehyde derivative, a key step in the synthesis of Tafluprost.[3][7]
Materials:
-
This compound
-
Corey aldehyde derivative (e.g., (3aR,4R,5R,6aS)-4-(formyl)-2-oxohexahydropentalene-5-yl benzoate)
-
Sodium hydride (NaH)
-
Anhydrous dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of the sodium salt of the phosphonate by reacting this compound with sodium hydride in anhydrous DME at room temperature.
-
To a solution of the Corey aldehyde derivative in anhydrous DME at room temperature, add the freshly prepared solution of the phosphonate's sodium salt.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting enone intermediate using column chromatography.
| Reaction Step | Reactants | Key Reagents | Product | Typical Yield | Reference |
| HWE Olefination | Corey Aldehyde, this compound | NaH, DME | Prostaglandin enone intermediate | 70% (over 2 steps including oxidation to aldehyde) | [3] |
| Difluorination | Prostaglandin enone intermediate | Deoxo-Fluor | 15,15-Difluoro prostaglandin intermediate | 78% | [7] |
| Deprotection & Hydrolysis | Acetyl and other protected difluoro intermediate | K₂CO₃, MeOH; then LiOH·H₂O | Tafluprost Acid | 76% (deprotection), 98% (hydrolysis) | [7] |
| Esterification | Tafluprost Acid | Isopropyl iodide, DBU | Tafluprost | 83% | [7] |
Signaling Pathway of Prostaglandin Analogues
Prostaglandin F2α analogues like Tafluprost exert their therapeutic effect by acting as selective agonists for the prostaglandin F (FP) receptor, a G-protein coupled receptor.[7] This interaction initiates a signaling cascade that leads to a decrease in intraocular pressure, the primary goal in glaucoma treatment.
Conclusion
This compound is a versatile and indispensable intermediate in modern pharmaceutical synthesis. Its efficient use in the Horner-Wadsworth-Emmons reaction enables the stereocontrolled synthesis of complex molecules like Tafluprost. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, facilitating the advancement of therapeutic solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Dimethyl 2-oxo-3-phenoxypropylphosphonate | C11H15O5P | CID 580104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20140046086A1 - Process for the preparation of tafluprost and intermediates thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
how to improve the yield of Horner-Wadsworth-Emmons reactions
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their HWE reactions for improved yields and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction?
The HWE reaction offers several significant advantages over the traditional Wittig reaction:
-
Enhanced Nucleophilicity : The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[1][2] This allows for reactions with a broader range of aldehydes and ketones, including sterically hindered ones.[3][4]
-
Simplified Purification : A major benefit of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which can be easily removed through an aqueous workup.[1][5][6] This is a significant improvement over the often difficult to remove triphenylphosphine oxide byproduct from the Wittig reaction.[6]
-
Stereoselectivity : The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, often with high selectivity.[1][7][8]
Q2: How does the choice of base impact the HWE reaction?
The selection of the base is a critical parameter that influences the success and stereochemical outcome of the HWE reaction.[7] The choice depends on several factors, including the acidity of the phosphonate, the reactivity of the carbonyl compound, and the stability of the reactants and products to the reaction conditions.[7]
-
Strong Bases (e.g., NaH, LiHMDS, n-BuLi) : These are effective for deprotonating less acidic phosphonates and when more forcing conditions are required.[7][9] Sodium hydride (NaH) is a commonly used strong, non-nucleophilic base that generally favors the formation of the (E)-alkene.[7]
-
Milder Bases (e.g., DBU, K₂CO₃, Et₃N) : These are suitable for substrates that are sensitive to stronger bases.[7] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base that provides a milder alternative.[7] The Masamune-Roush conditions, which utilize LiCl with an amine base like triethylamine (Et₃N) or DBU, are particularly useful for base-sensitive substrates.
Q3: What is the role of the solvent in the HWE reaction?
The solvent plays a crucial role in the HWE reaction. Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are typically used, especially when employing strong bases like NaH that are highly reactive with protic solvents.[7] THF is a common choice for starting optimizations.[9] Solvent-free conditions have also been developed, often using DBU.[7][10]
Q4: How can I achieve (Z)-selectivity in an HWE reaction?
While the standard HWE reaction favors the (E)-isomer, modifications have been developed to achieve high (Z)-selectivity. The Still-Gennari modification is a widely used method for synthesizing (Z)-alkenes. This approach utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific reaction conditions, such as using potassium salts (e.g., KHMDS) with a crown ether (e.g., 18-crown-6) at low temperatures.[11]
Troubleshooting Guide
| Issue | Potential Causes | Solutions & Recommendations |
| Low or No Yield | 1. Ineffective Deprotonation : The base may not be strong enough to deprotonate the phosphonate.[9] 2. Low Reaction Temperature : The reaction rate may be too slow at the chosen temperature.[9] 3. Steric Hindrance : Bulky groups on the phosphonate or carbonyl compound can hinder the reaction.[9] 4. Decomposition of Reactants : Base-sensitive functional groups on the substrates may be undergoing side reactions.[9] | 1. Base Selection : Switch to a stronger base such as NaH, LiHMDS, or n-BuLi. For sensitive substrates, consider milder conditions like the Masamune-Roush protocol (LiCl with an amine base).[9] 2. Temperature Optimization : Gradually increase the reaction temperature. Some reactions show improved yields at room temperature or with gentle heating.[9] 3. Increase Reaction Time/Concentration : Allow the reaction to proceed for a longer duration or increase the concentration of the reactants.[9] 4. Protecting Groups : If your substrates have base-sensitive functional groups, consider using appropriate protecting groups.[9] |
| Poor (E)-Stereoselectivity | 1. Reaction Conditions Favoring (Z)-Isomer : Certain conditions, like the use of potassium salts with crown ethers, can favor the formation of the (Z)-alkene.[9] 2. Insufficient Equilibration : Incomplete equilibration of the oxaphosphetane intermediate can lead to lower (E)-selectivity.[1] | 1. Cation Effect : The use of lithium or sodium bases generally favors the (E)-alkene.[1][9] 2. Temperature : Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[1][9] 3. Solvent Choice : Aprotic polar solvents like THF are generally preferred. |
| Difficulty in Product Purification | 1. Incomplete Removal of Phosphate Byproduct : The aqueous workup may not have been sufficient to remove all of the water-soluble phosphate byproduct. 2. Formation of Other Impurities : Side reactions may be generating impurities that are difficult to separate from the desired product. | 1. Thorough Aqueous Workup : Perform multiple extractions with an organic solvent and wash the combined organic layers with water and then brine to ensure complete removal of the phosphate byproduct.[6] 2. Column Chromatography : If aqueous workup is insufficient, purify the crude product using flash column chromatography.[5][6] |
Quantitative Data Summary
The following table summarizes the impact of different bases on the yield and stereoselectivity of a representative HWE reaction.
| Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Notes |
| NaH | THF | 0 to RT | 85-95 | >95:5 | Strong, non-nucleophilic base; generally provides high (E)-selectivity.[7] |
| DBU/LiCl | Acetonitrile | RT | 80-90 | >90:10 | Mild conditions suitable for base-sensitive substrates.[7] |
| K₂CO₃ | Methanol | Reflux | 70-85 | Variable | Weaker base, may require higher temperatures and longer reaction times. |
| KHMDS/18-crown-6 | THF | -78 | 70-85 | <10:90 | Still-Gennari conditions for high (Z)-selectivity.[3] |
Note: The data presented are representative and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis using NaH
This protocol is a standard procedure for the reaction of a phosphonate ester with an aldehyde to favor the formation of the (E)-alkene.[7][9]
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition : Add anhydrous tetrahydrofuran (THF) to create a slurry.
-
Deprotonation : Cool the slurry to 0 °C in an ice bath. Slowly add a solution of the phosphonate ester (1.1 eq.) in anhydrous THF.
-
Carbanion Formation : Allow the mixture to warm to room temperature and stir for 30-60 minutes. Hydrogen evolution should cease, indicating complete formation of the phosphonate carbanion.
-
Carbonyl Addition : Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is suitable for substrates that are sensitive to strong bases.[9]
-
Preparation : To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (LiCl, 1.2 eq.).
-
Solvent and Reagent Addition : Add anhydrous acetonitrile and the phosphonate ester (1.1 eq.).
-
Base Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) to the stirred suspension at room temperature.
-
Carbonyl Addition : After stirring for a short period, add the aldehyde or ketone (1.0 eq.).
-
Reaction and Workup : Stir the reaction at room temperature until completion (monitored by TLC). Quench with saturated aqueous NH₄Cl, extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification : Purify the crude product by column chromatography.
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for a typical HWE reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Troubleshooting Low E/Z Selectivity in Olefination Reactions
Welcome to the technical support center for olefination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their olefination reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski reactions.
General Troubleshooting Workflow
Before diving into specific reaction types, consider this general workflow when you encounter low E/Z selectivity.
Caption: A general workflow for troubleshooting low E/Z selectivity in olefination reactions.
Wittig Reaction
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is giving a low Z:E ratio. How can I improve Z-selectivity?
A1: High Z-selectivity is typically achieved with unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium salts) under specific conditions.[1][2][3] The key factors to control are:
-
Use of Salt-Free Conditions: Lithium salts can promote the equilibration of intermediates, leading to the more thermodynamically stable E-alkene.[1][4] Avoid using lithium bases like n-butyllithium (n-BuLi) for ylide generation.
-
Choice of Base: Employ sodium or potassium bases such as sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or sodium amide (NaNH₂) to create salt-free conditions.[1][3]
-
Solvent: Use non-polar, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene.[1] Polar aprotic solvents can stabilize intermediates that lead to the E-isomer.[1]
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C).[1] Higher temperatures can allow for equilibration to the E-isomer.[1]
Q2: I need to synthesize the E-alkene, but my Wittig reaction is favoring the Z-isomer. What should I do?
A2: To favor the E-alkene, you have two primary options:
-
Use a Stabilized Ylide: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are known as stabilized ylides.[2][3][5] The initial addition of these ylides to the aldehyde is often reversible, allowing the reaction to proceed under thermodynamic control to form the more stable E-alkene.[3][6]
-
Employ the Schlosser Modification: If you must use an unstabilized ylide, the Schlosser modification can be used to obtain the E-alkene.[2][6] This procedure involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable trans-intermediate before it collapses to the alkene.[2][6]
Q3: My reaction with a semi-stabilized ylide (e.g., benzylide or allylide) is giving a poor E/Z mixture. How can I improve the selectivity?
A3: Semi-stabilized ylides are known for often providing poor E/Z selectivity.[2] The strategies mentioned above can be attempted, but for reliable stereoselectivity, it is often better to switch to a different olefination method, such as the Horner-Wadsworth-Emmons reaction, which generally provides excellent E-selectivity.[7][8]
Wittig Reaction Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low Z-Selectivity | Lithium salts present from ylide formation (e.g., using n-BuLi). | Switch to a sodium or potassium base (NaHMDS, KHMDS) to create "salt-free" conditions.[1] |
| Reaction temperature is too high. | Conduct the aldehyde addition and reaction at -78 °C.[1] | |
| Polar solvent was used. | Use a non-polar aprotic solvent such as THF or diethyl ether.[1] | |
| Low E-Selectivity | An unstabilized ylide was used. | Use a stabilized ylide (containing an ester, ketone, or other electron-withdrawing group).[2][3] |
| Reaction conditions did not allow for thermodynamic equilibration. | For stabilized ylides, running the reaction at room temperature or slightly elevated temperatures can sometimes improve E-selectivity. | |
| Using an unstabilized ylide. | Employ the Schlosser modification.[2][6] |
Key Experimental Protocol: Salt-Free Wittig for Z-Alkenes
-
Apparatus: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Ylide Generation: In a round-bottom flask, suspend the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to -78 °C (acetone/dry ice bath). Add a solution of KHMDS or NaHMDS (1.05 eq.) in THF dropwise. Allow the resulting ylide solution to stir at -78 °C for 1 hour.
-
Reaction: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the cold ylide solution.
-
Quench and Workup: Maintain the reaction at -78 °C for 2-4 hours, monitoring by TLC. Once complete, quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent like hexane prior to chromatography.[3]
Wittig Reaction Mechanism and Selectivity
Caption: Simplified mechanism showing pathways to Z and E alkenes in the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful alternative to the Wittig reaction and typically favors the formation of E-alkenes. However, modifications exist to selectively produce Z-alkenes.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is not giving the high E-selectivity I expected. How can I improve it?
A1: The HWE reaction is generally highly E-selective due to thermodynamic control.[9] To maximize E-selectivity:
-
Phosphonate Structure: Bulky groups on the phosphonate ester (e.g., diisopropyl vs. dimethyl) can enhance E-selectivity.[7]
-
Base and Cations: The choice of base and counterion can be critical. For base-sensitive substrates, Masamune-Roush conditions (LiCl with an amine base like DBU) are effective for promoting E-selectivity.[10] Magnesium and sodium ions can also favor the E-isomer.[11]
-
Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) can favor the thermodynamically more stable E-alkene by ensuring the initial addition step is reversible.[12][13]
Q2: How can I synthesize a Z-alkene using the HWE reaction?
A2: To obtain Z-alkenes, the Still-Gennari modification is the most reliable method.[9][14] This approach uses phosphonates with electron-withdrawing groups and specific reaction conditions to achieve kinetic control.[12][14]
-
Phosphonate Reagent: Use phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates.[9][14]
-
Reaction Conditions: The reaction requires a strong, non-coordinating base (e.g., KHMDS) in the presence of a crown ether (like 18-crown-6) in THF at low temperatures (-78 °C).[9][14] The crown ether sequesters the potassium cation, promoting the formation of the Z-alkene.
HWE Reagent and Condition Comparison for E/Z Selectivity
| Desired Isomer | Phosphonate Reagent Type | Typical Base/Conditions | Solvent | Temp (°C) | Expected Outcome |
| E-Alkene | Standard (e.g., Triethyl phosphonoacetate) | NaH or LiCl/DBU | THF, MeCN | 0 to 23 | High E-selectivity (>95:5)[10][15] |
| E-Alkene | Weinreb Amide-type | iPrMgCl | THF | -20 to 0 | High E-selectivity (>95:5)[11][16] |
| Z-Alkene | Still-Gennari (e.g., Bis(2,2,2-trifluoroethyl) phosphonoacetate) | KHMDS, 18-crown-6 | THF | -78 | High Z-selectivity (>95:5)[9][14] |
| Z-Alkene | Ando Reagent (e.g., Ethyl (diarylphosphono)acetates) | KHMDS or NaHMDS | THF | -78 | High Z-selectivity[17] |
Key Experimental Protocol: Still-Gennari Modification for Z-Alkenes
-
Apparatus: Ensure all glassware is flame-dried and under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: In a round-bottom flask, dissolve 18-crown-6 (1.5 eq.) in anhydrous THF and cool to -78 °C. Add a solution of KHMDS (1.1 eq.) in THF and stir for 10 minutes.
-
Anion Formation: Add the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.2 eq.) dropwise to the cold base solution. Stir for 30 minutes at -78 °C.
-
Reaction: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Quench and Workup: Stir the reaction at -78 °C for 2-4 hours.[14] Quench with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature. Extract with an appropriate solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[14]
HWE Reaction Stereochemical Control
Caption: Controlling E/Z selectivity in the Horner-Wadsworth-Emmons reaction.
Julia-Kocienski Olefination
This powerful reaction is renowned for its high E-selectivity and excellent functional group tolerance.[18]
Frequently Asked Questions (FAQs)
Q1: Why is the Julia-Kocienski olefination so reliably E-selective?
A1: The high E-selectivity stems from a kinetically controlled, diastereoselective addition of the metalated sulfone to an aldehyde.[19] This addition preferentially forms an anti-β-alkoxysulfone intermediate, which then undergoes a stereospecific elimination to yield the E-alkene.[19] The reaction typically proceeds under mild conditions, contributing to its high selectivity.[18]
Q2: I am observing lower than expected E-selectivity in my Julia-Kocienski reaction. What could be the cause?
A2: While robust, certain factors can erode the selectivity:
-
Base and Counterion: The choice of base and counterion can influence the transition state. Small counterions like Li⁺ in nonpolar solvents can favor chelated transition states, while larger cations like K⁺ in polar solvents can lead to open transition states, potentially affecting selectivity.[20]
-
Aldehyde Structure: While the reaction has a broad scope, highly branched or electronically unusual aldehydes could potentially influence the diastereoselectivity of the initial addition step.[21][22]
-
Reaction Conditions: Ensure the reaction is run at the recommended low temperatures (e.g., -78 °C) to maintain kinetic control. Adding the base to a mixture of the sulfone and aldehyde ("Barbier-like conditions") can sometimes prevent side reactions and improve outcomes.[20]
Q3: Is it possible to obtain Z-alkenes with a Julia-type olefination?
A3: Yes, modifications have been developed to favor Z-alkenes. One notable approach is to change the heterocyclic sulfone. While 1-phenyl-1H-tetrazol-5-yl (PT) sulfones give excellent E-selectivity, pyridinyl sulfones have been shown to exhibit high Z-selectivity.[20] Additionally, using cation-specific chelating agents in polar solvents can make the initial addition reversible, allowing for control over the subsequent rearrangement and elimination to favor the Z-olefin with certain substrates.[22]
Julia-Kocienski Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low E-Selectivity | Reaction temperature too high, allowing for equilibration. | Maintain low temperatures (-78 °C) throughout the addition and reaction. |
| Incorrect base/solvent combination. | Use standard conditions: KHMDS or NaHMDS in THF at -78 °C.[19] | |
| Substrate-dependent effects. | For problematic aldehydes, consider using Barbier-like conditions where the base is added to the mixture of sulfone and aldehyde.[20] | |
| Reaction fails to proceed | Incomplete metalation of the sulfone. | Ensure the base is of high quality and the solvent is anhydrous. |
| Sterically hindered substrates. | Increase reaction time or consider a slow warming of the reaction mixture after the initial low-temperature period. |
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chemtube3d.com [chemtube3d.com]
- 6. adichemistry.com [adichemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]
- 18. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Julia olefination - Wikipedia [en.wikipedia.org]
- 20. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
Technical Support Center: Optimizing Phosphonate Carbanion Generation
Welcome to the technical support center for the optimization of phosphonate carbanion generation, a critical step in the widely used Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any product formation in my HWE reaction. What are the likely causes?
A1: Low or no product yield is a common issue and can stem from several factors related to phosphonate carbanion generation:
-
Ineffective Deprotonation: The most frequent cause is the use of a base that is not strong enough to deprotonate the phosphonate. The acidity of the α-proton on the phosphonate ester is crucial. For simple alkyl phosphonates, strong bases are required.
-
Base Incompatibility: The chosen base might be reacting with other functional groups on your aldehyde, ketone, or phosphonate starting materials.
-
Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving both the phosphonate and the base. Tetrahydrofuran (THF) and dimethoxyethane (DME) are common choices.[1]
-
Reaction Temperature: The temperature for carbanion generation is critical. While some reactions proceed at room temperature, others require cooling (e.g., 0 °C or -78 °C) to prevent side reactions.
-
Steric Hindrance: Highly substituted phosphonates or sterically hindered aldehydes/ketones can significantly slow down the reaction.
Troubleshooting Steps:
-
Verify Base Strength: Check the pKa of your phosphonate and ensure the conjugate acid of your base has a significantly higher pKa (a difference of at least 2-3 pKa units is a good rule of thumb).
-
Switch to a Stronger Base: If using a milder base, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Moisture will quench the base and the carbanion.
-
Optimize Temperature: Try varying the deprotonation and reaction temperatures. For sensitive substrates, lower temperatures are generally preferred.
-
Increase Reaction Time: Some reactions, especially those with sterically hindered substrates, may require longer reaction times.
Q2: My HWE reaction is giving a low yield. How can I improve it?
A2: Low yields can often be addressed by systematically optimizing the reaction conditions:
-
Sub-optimal Base/Phosphonate Ratio: An insufficient amount of base will lead to incomplete deprotonation of the phosphonate.
-
Incorrect Order of Addition: The phosphonate should be deprotonated first to form the carbanion before the addition of the aldehyde or ketone.
-
Decomposition of Reactants or Products: The reaction conditions (base, temperature) might be too harsh for your specific substrates.
Troubleshooting Steps:
-
Increase Base Equivalents: Try using a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete carbanion formation.
-
Optimize Addition Protocol: Add the base to the phosphonate solution and allow sufficient time for deprotonation before adding the carbonyl compound slowly at a controlled temperature.
-
Consider Milder Conditions: For base-sensitive substrates, explore milder reaction conditions such as the Masamune-Roush conditions (LiCl with an amine base like DBU).[2]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. While THF is common, exploring other aprotic solvents might be beneficial.
Q3: How do I control the E/Z stereoselectivity of my HWE reaction?
A3: The stereochemical outcome of the HWE reaction is influenced by several factors:
-
Structure of the Phosphonate: The nature of the substituents on the phosphonate has a significant impact. For example, using bis(2,2,2-trifluoroethyl) phosphonates (Still-Gennari modification) can favor the formation of (Z)-alkenes.
-
Choice of Base and Cation: The metal cation of the base can influence the stereoselectivity. Generally, lithium salts favor (E)-alkene formation more than sodium or potassium salts.[3]
-
Reaction Temperature: Higher reaction temperatures tend to favor the thermodynamically more stable (E)-alkene.[3]
-
Solvent: The solvent can affect the equilibration of the intermediates, thereby influencing the final E/Z ratio.
Troubleshooting Steps:
-
For (E)-Alkenes: Use standard trialkyl phosphonoacetates with bases like NaH or LiHMDS in THF at room temperature.
-
For (Z)-Alkenes: Employ modified phosphonates like the Still-Gennari reagent with a strong base (e.g., KHMDS) in the presence of a crown ether at low temperatures (-78 °C).
-
Systematic Screening: If high stereoselectivity is crucial, a systematic screening of bases, solvents, and temperatures is recommended.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different bases and solvents can affect the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction.
Table 1: Comparison of Bases for the Reaction of Triethyl Phosphonoacetate with Benzaldehyde
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | NaH | THF | 25 | 2 | 95 | >95:5 |
| 2 | n-BuLi | THF | -78 to 25 | 3 | 92 | >95:5 |
| 3 | LiHMDS | THF | -78 to 25 | 3 | 94 | >95:5 |
| 4 | KHMDS/18-crown-6 | THF | -78 | 4 | 85 | <5:95 (Z-selective) |
| 5 | DBU/LiCl | Acetonitrile | 25 | 12 | 88 | >95:5 |
| 6 | K₂CO₃ | neat | 25 | 5 | 92 | >99:1 |
This table is a compilation of representative data from multiple sources and is intended for comparative purposes.
Table 2: pKa Values of Common Phosphonates and Bases
| Compound | pKa (in DMSO) | Conjugate Acid | pKa (in DMSO) |
| Trimethyl phosphonoacetate | 18.6[4] | ||
| Triethyl phosphonoacetate | ~20-22 (estimated) | ||
| Diisopropylamine (from LDA) | 35.7 | ||
| Hexamethyldisilazane (from LiHMDS/KHMDS) | 29.5 | ||
| Butane (from n-BuLi) | ~50 | ||
| Hydrogen (from NaH) | ~36 | ||
| DBUH⁺ | ~12.5 (in water) |
Note: pKa values can vary depending on the solvent and measurement method.
Experimental Protocols
Protocol 1: General Procedure for HWE Reaction using Sodium Hydride (NaH)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Phosphonate Addition: Cool the suspension to 0 °C using an ice bath. Add the phosphonate ester (1.1 eq.) dropwise via syringe.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Aldehyde/Ketone Addition: Cool the resulting solution back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Still-Gennari (Z)-Selective HWE Reaction
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a solution of potassium hexamethyldisilazide (KHMDS) (1.05 eq.) in toluene dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Crown Ether Addition: Add a solution of 18-crown-6 (1.1 eq.) in anhydrous THF.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours.
-
Work-up and Purification: Follow steps 7-9 from Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for a typical Horner-Wadsworth-Emmons reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. NP-MRD: Showing NP-Card for Trimethyl phosphonoacetate (NP0002635) [np-mrd.org]
common byproducts in β-ketophosphonate reactions and their prevention
Technical Support Center: β-Ketophosphonate Reactions
Welcome to our technical support center for β-ketophosphonate synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing β-ketophosphonates?
A1: The most prevalent methods for synthesizing β-ketophosphonates include the Michaelis-Arbuzov reaction to form a phosphonate that is subsequently acylated, and the direct condensation of a lithiated phosphonate with an ester. The latter is often preferred for its efficiency and milder conditions.[1][2]
Q2: I am observing a significant amount of alkene byproduct in my Michaelis-Arbuzov reaction. What is the likely cause and how can I prevent it?
A2: The formation of alkenes is a common side reaction when using secondary alkyl halides, which can undergo elimination.[3][4] To prevent this, it is highly recommended to use primary and unhindered alkyl halides.[4][5] If the use of a secondary halide is unavoidable, exploring alternative synthetic routes or employing milder, Lewis acid-catalyzed conditions might be beneficial.[4]
Q3: My Horner-Wadsworth-Emmons (HWE) reaction to produce an α,β-unsaturated ketone from a β-ketophosphonate is complete, but I am struggling to isolate a pure product. What is the major byproduct and how do I remove it?
A3: The primary byproduct in an HWE reaction is a dialkylphosphate salt.[6][7] A key advantage of the HWE reaction is that this byproduct is highly water-soluble, making its removal straightforward.[6][8] An aqueous work-up is the standard procedure for purification.
Q4: During the synthesis of a β-ketophosphonate via condensation of a phosphonate with an ester, I am getting low yields and a complex mixture of products. What could be the issue?
A4: Low yields and product mixtures in this condensation reaction often stem from competing side reactions, such as the Claisen condensation of the ester starting material or dimerization of the phosphonate.[1] The choice of base and reaction temperature are critical to suppress these side reactions.
Troubleshooting Guides
Issue 1: Low Yields in Michaelis-Arbuzov Reaction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient heating | The reaction often requires heating (120-160 °C is common for phosphite esters) to proceed.[3] |
| Low reactivity of alkyl halide | Reactivity follows the trend R-I > R-Br > R-Cl. Consider using a more reactive halide.[5] | |
| Sterically hindered reagents | Tertiary alkyl halides are generally not effective.[5] | |
| Formation of acid byproduct | Pyrolysis at high temperatures | Carefully control the reaction temperature to avoid decomposition of the ester.[3] |
| Formation of elimination products | Use of secondary alkyl halides | Switch to primary alkyl halides to minimize the formation of alkenes.[4] |
Issue 2: Competing Side Reactions in Phosphonate-Ester Condensation
| Symptom | Possible Cause | Suggested Solution |
| Claisen condensation of the ester | Use of an inappropriate base (e.g., n-BuLi, LiHMDS) | Lithium diisopropylamide (LDA) has been shown to be highly effective at suppressing this side reaction.[1] |
| Low yield of desired product | Decomposition of the phosphonate anion | Running the reaction at a controlled temperature, such as 0 °C, can lead to rapid and high-yielding conversion.[1][9] |
| Incomplete reaction with acidic substrates | Insufficient base | For substrates with other acidic protons (e.g., an N-H bond), an additional equivalent of base is required.[1] |
Data Presentation: Effect of Base on Phosphonate-Ester Condensation
The following table summarizes the impact of different bases on the yield of β-ketophosphonate from the condensation of an ester with a phosphonate, illustrating the importance of base selection.
| Base | Yield of β-ketophosphonate | Observed Byproducts | Reference |
| LDA | 90% | Minimal | [1] |
| n-BuLi | Complicated by competing side reactions | Claisen condensation of ester | [1] |
| LiHMDS | Complicated by competing side reactions | Claisen condensation of ester | [1] |
Experimental Protocols
Protocol 1: General Procedure for LDA-Mediated Synthesis of β-Ketophosphonates
This protocol is based on a mild and efficient method for the condensation of esters with phosphonates.[1]
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Preparation: In a three-necked, round-bottomed flask equipped with a nitrogen inlet, addition funnel, and thermocouple, dissolve the ester (1.0 equiv) and dimethyl methylphosphonate (1.1 equiv) in anhydrous THF.
-
Cooling: Cool the reaction mixture to -5 °C.
-
Addition of Base: Add a 2.0 M solution of LDA in THF/heptane/ethylbenzene (2.1 equiv) dropwise via the addition funnel, ensuring the internal temperature remains below 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the consumption of the ester by a suitable analytical method such as HPLC or TLC (typically complete within 5 minutes).
-
Quenching: Carefully quench the reaction by adding 5 M HCl to adjust the pH to approximately 4.
-
Work-up: Dilute the mixture with ethyl acetate. Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketophosphonate.[1]
-
Purification: If necessary, purify the product by column chromatography.[1]
Protocol 2: Aqueous Work-up for Removal of Phosphate Byproducts in HWE Reactions
This protocol details the standard procedure for purifying the alkene product from the water-soluble phosphate byproduct.[6]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
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Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Washing: Shake the separatory funnel and separate the layers. Wash the organic layer sequentially with deionized water (2-3 times) and then with a saturated aqueous solution of sodium chloride (brine).[6] These washes are crucial for removing the dialkylphosphate salt.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified alkene product.[6]
Visualizations
Caption: Logical workflow of byproduct formation and prevention in β-ketophosphonate reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. A General Procedure for the Preparation of β-Ketophosphonates [organic-chemistry.org]
Technical Support Center: Purification of Water-Soluble Phosphate Byproducts
This guide provides researchers, scientists, and drug development professionals with practical solutions for purifying desired compounds from water-soluble phosphate byproducts. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of water-soluble phosphate byproducts in my experiments?
Water-soluble phosphate byproducts typically originate from several sources in a research and drug development setting. These include reagents used in phosphorylation reactions (e.g., excess phosphoryl chloride or phosphoric acid), cleavage of phosphate protecting groups, or as byproducts from reactions like the Mitsunobu reaction. In drug development, phosphate groups are often added to poorly soluble parent drugs to create water-soluble prodrugs, which can lead to purification challenges.[1][2][3]
Q2: How can I detect and quantify phosphate impurities in my sample?
Detecting phosphate impurities is crucial for selecting a purification strategy. High-performance liquid chromatography (HPLC) and ion chromatography (IC) are powerful for separating and quantifying phosphate species.[4][5][6] For a qualitative and often quicker assessment, ³¹P NMR spectroscopy is highly effective at identifying phosphorus-containing compounds. Colorimetric assays, such as the molybdenum blue method, can also be used to quantify total phosphate concentration in aqueous solutions.[5]
Q3: Which purification strategy is most suitable for my needs?
The best strategy depends on the properties of your desired compound and the nature of the phosphate impurity.
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Precipitation is effective when the phosphate can be converted into an insoluble salt while your compound remains in solution.[7][8][9]
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Liquid-Liquid Extraction is ideal if your compound has significantly different solubility in organic versus aqueous phases, especially at different pH values, compared to the phosphate byproduct.
-
Solid-Phase Extraction (SPE) using anion exchange materials is excellent for selectively removing charged phosphate anions from a solution containing a neutral or cationic target compound.[10]
-
Recrystallization is a powerful technique for purifying solid compounds, provided a solvent system can be found where the phosphate byproduct is either highly soluble or insoluble, differing from your target compound.[11][12]
Troubleshooting Guide
Problem: My target compound is also water-soluble, making separation from phosphate byproducts by simple extraction difficult.
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Possible Cause: Both your compound and the phosphate impurity have similar high polarity and solubility in aqueous solutions.
-
Suggested Solution:
-
Selective Precipitation: Attempt to selectively precipitate the phosphate by adding a metal salt. Calcium, aluminum, or lanthanum salts can form insoluble phosphate precipitates that can be removed by filtration or centrifugation.[7][13] Careful pH control is critical for success.
-
Anion Exchange Chromatography: If your compound is neutral or cationic, use an anion exchange solid-phase extraction (SPE) cartridge. The negatively charged phosphate ions will bind to the stationary phase, allowing your compound to be washed through.[10]
-
Recrystallization/Crystallization: If your compound is a solid, explore different solvent systems (including mixed solvents) to induce crystallization of your target compound while leaving the phosphate byproduct in the mother liquor. This may require extensive solvent screening.[11][12][14]
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Problem: After performing an aqueous workup, I still see phosphate impurities in my organic product layer.
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Possible Cause: The phosphate byproduct may have some solubility in the organic solvent, or an emulsion may have formed, trapping the aqueous phase. Acidic phosphate species like phosphoric acid can also protonate basic sites (e.g., amines) on your target molecule, forming a salt that is partially soluble in the organic phase.
-
Suggested Solution:
-
Basic Wash: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to deprotonate any acidic phosphate species, converting them into their more water-soluble salt forms.
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Brine Wash: After the basic wash, use a saturated sodium chloride (brine) solution to break any emulsions and further reduce the amount of water dissolved in the organic layer.
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Drying and Filtration: Thoroughly dry the organic layer with a drying agent like MgSO₄ or Na₂SO₄, and consider passing it through a small plug of silica gel or celite to remove fine particulates that may have adsorbed phosphate.
-
Problem: My recrystallization attempt failed to remove the phosphate salt impurity.
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Possible Cause: The phosphate salt may have co-precipitated with your product, or the chosen solvent system is not selective enough.
-
Suggested Solution:
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Re-evaluate Solvent Choice: The ideal solvent should dissolve your compound at high temperatures but have low solubility at cool temperatures, while the phosphate impurity should remain highly soluble at all temperatures.[11]
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Use a Mixed Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your impure solid in a minimum of a "soluble solvent" and then slowly add an "anti-solvent" until turbidity appears. Heating to redissolve and then slowly cooling can provide better selectivity.[15]
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Pre-Purification Step: Before recrystallization, attempt a simple purification step like an aqueous wash or a quick filtration through a silica plug to reduce the bulk amount of the phosphate impurity, which can improve crystallization performance.
-
Data Presentation: Purification Strategy Comparison
The selection of a purification method is critical and depends on multiple factors. The tables below summarize key quantitative and qualitative aspects of common strategies.
Table 1: Comparison of Common Chemical Precipitants for Phosphate Removal
| Reagent | Typical Molar Ratio (Reagent:P) | Optimal pH Range | Resulting Precipitate | Key Considerations |
| Calcium Salts (e.g., CaCl₂, Lime) | 1.5 - 2.5 | 8.5 - 10.0 | Calcium Phosphate (e.g., Ca₃(PO₄)₂) | Cost-effective. Can significantly raise pH. Precipitate can be very fine, sometimes requiring a coagulant.[8][16] |
| Aluminum Salts (e.g., Alum) | 1.0 - 2.0 | 5.0 - 7.0 | Aluminum Phosphate (AlPO₄) | Highly efficient. Forms a floc that can also remove other impurities. Sensitive to pH.[7][9][17][18] |
| Iron (III) Salts (e.g., FeCl₃) | 1.0 - 2.0 | 4.5 - 5.5 | Iron (III) Phosphate (FePO₄) | Effective and aids in coagulation. Can impart color to the solution. Optimum pH is more acidic.[7][17] |
| Lanthanum/Cerium Salts (e.g., LaCl₃) | 1.0 - 1.3 | 2.5 - 7.8 | Lanthanum/Cerium Phosphate | Very high efficiency across a broad pH range.[13] Higher cost compared to other reagents. |
Table 2: Overview of Purification Techniques for Phosphate Byproducts
| Method | Best For... | Typical Recovery | Selectivity | Scalability |
| Chemical Precipitation | Removing bulk phosphate from solutions where the target compound is highly soluble. | >90% (of phosphate) | Moderate | Excellent |
| Liquid-Liquid Extraction | Separating compounds with different pKa or logP values from phosphate salts. | Variable (highly dependent on compound) | Good | Excellent |
| Anion Exchange SPE | Removing anionic phosphate from neutral or cationic target compounds.[10] | >75% (of target compound)[10] | Very High | Good (up to kg scale) |
| Recrystallization | Final purification of solid target compounds from minor phosphate impurities. | Variable (highly dependent on compound) | High | Good |
Experimental Protocols & Visualizations
General Purification Workflow
The diagram below illustrates a general workflow for handling a reaction mixture containing a desired product and water-soluble phosphate byproducts.
Caption: General workflow for purification of phosphate byproducts.
Protocol 1: Lab-Scale Phosphate Precipitation
This protocol is designed for the removal of inorganic phosphate from a solution containing a soluble organic compound.
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Solubilization: Dissolve the crude product in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration.
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pH Adjustment: Monitor the pH of the solution. Adjust the pH to the optimal range for the chosen precipitating agent using dilute NaOH or HCl. For calcium chloride, adjust the pH to ~9.0.[16]
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Addition of Precipitant: While stirring, slowly add a solution of the precipitating agent (e.g., 1M CaCl₂) dropwise. A typical starting point is a 2:1 molar ratio of Ca²⁺ to estimated phosphate.[16] A precipitate should form.
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Digestion: Continue stirring the mixture for 30-60 minutes at room temperature. This "digestion" period allows for the formation of larger, more easily filterable particles.
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Separation: Separate the solid precipitate from the supernatant containing your product by either:
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Centrifugation: Pellet the solid and carefully decant the supernatant.
-
Filtration: Use a Buchner funnel with an appropriate filter paper or a syringe filter (if the volume is small).
-
-
Product Isolation: Process the supernatant (e.g., by extraction or solvent evaporation) to isolate the purified product.
Protocol 2: Anion Exchange Solid-Phase Extraction (SPE)
This method is ideal for capturing anionic phosphate impurities while allowing a neutral or cationic product to pass through.
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Cartridge Selection: Choose a strong basic anion exchange SPE cartridge (e.g., quaternary ammonium-based, QMA) with a capacity suitable for the estimated amount of phosphate impurity.
-
Conditioning: Condition the cartridge by passing 2-3 column volumes of a high-strength buffer or salt solution, followed by 2-3 column volumes of the solvent used to dissolve your sample.
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Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of the sample solvent (e.g., water or 5% methanol in water).
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Sample Loading: Dissolve your crude sample in a minimal amount of the equilibration solvent and load it onto the cartridge. The flow rate should be slow and steady (e.g., ~1 drop per second). Collect the eluate.
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Washing: Wash the cartridge with 2-3 column volumes of the equilibration solvent to ensure all of your non-binding product has been eluted. Combine this wash with the initial eluate.
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Analysis: Analyze the combined eluate. It should contain your purified product, free of phosphate impurities. The phosphate remains bound to the cartridge.
Troubleshooting Logic for Purification Method Selection
The following diagram provides a decision-making tree to help select an appropriate purification strategy based on the properties of the target compound and the phosphate byproduct.
Caption: Decision tree for selecting a purification strategy.
References
- 1. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 6. Application of chromatography to the analysis of phosphate compounds in small biopsy tissue samples in different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. activatedsludgeguide.com [activatedsludgeguide.com]
- 8. Experiment 4: Phosphate Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 9. pca.state.mn.us [pca.state.mn.us]
- 10. Selective removal of phosphate for analysis of organic acids in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Purification of water from phosphate ions by various inorganic precipitating reagents [rudmet.com]
- 14. Treatment of phosphorus waste water using crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Precipitation and recovery of phosphorus from the wastewater hydrolysis tank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Chemical phosphorus removal - Wikipedia [en.wikipedia.org]
Technical Support Center: Dimethyl (2-oxo-3-phenoxypropyl)phosphonate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the reaction temperature during the synthesis of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the critical temperature range for the synthesis of this compound?
A1: The synthesis, which is a variation of the Corey-Kwiatkowski reaction, is highly temperature-sensitive. For optimal yield and purity, cryogenic temperatures are recommended. The initial deprotonation of dimethyl methylphosphonate is typically carried out at -78°C. During the addition of reagents, it is crucial to maintain the temperature below -65°C to -70°C to minimize side reactions.[1][2]
Q2: Are there alternative, non-cryogenic methods available?
A2: Yes, a milder, non-cryogenic procedure has been developed for the synthesis of β-ketophosphonates. This method involves the slow addition of a solution of lithium diisopropylamide (LDA) to a mixture of the phosphonate and the phenoxyacetate ester at 0°C. This approach is reported to provide high yields within minutes and can be more amenable to large-scale preparations.
Q3: What are the common side reactions related to improper temperature control?
A3: Elevated temperatures can lead to several side reactions, significantly reducing the yield and purity of the desired product. These include:
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Self-condensation of the phenoxyacetate ester: A Claisen-like condensation of the ester can occur in the presence of a strong base.
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Dimerization of the phosphonate anion: The deprotonated dimethyl methylphosphonate can react with itself.
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Intermolecular alkyl transfer: This can lead to the formation of undesired phosphonate byproducts.
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Perkow reaction: With certain substrates, particularly α-haloketones, a competing reaction to the desired Michaelis-Arbuzov reaction can occur, leading to the formation of a vinyl phosphate instead of a β-ketophosphonate.[3][4] Strict temperature control helps to favor the desired reaction pathway.
Q4: How does temperature affect the purification of the final product?
A4: this compound has a high boiling point (175°C at 0.5 mmHg). Attempting to distill it at atmospheric pressure will likely lead to thermal decomposition. Therefore, vacuum distillation is essential for purification. Maintaining the lowest possible temperature during distillation is crucial to prevent degradation of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.
| Issue | Potential Temperature-Related Cause(s) | Recommended Solutions & Preventive Measures |
| Low or No Product Yield | Reaction temperature too high during base or ester addition: This can lead to rapid decomposition of the phosphonate anion or promote side reactions.[1][2] | - Ensure the reaction mixture is maintained at or below -70°C during the addition of n-butyllithium and methyl phenoxyacetate. - Add reagents dropwise and at a slow rate to control any exotherms. |
| Reaction temperature too low or insufficient reaction time: The reaction may not proceed to completion if the temperature is too low or the reaction time is too short. | - After the initial low-temperature addition, allow the reaction to stir at -78°C for a sufficient period (e.g., 3.5 hours) before slowly warming to room temperature.[1][2] - For the 0°C protocol, ensure the reaction is monitored (e.g., by TLC) to confirm the consumption of starting materials. | |
| Presence of Significant Byproducts | Temperature spikes during reagent addition: Localized heating can favor the formation of byproducts. | - Use efficient stirring and slow, controlled addition of reagents. - Ensure the reaction vessel is adequately cooled and the temperature is monitored internally. |
| Warming the reaction too quickly: A rapid increase in temperature after the initial reaction can promote side reactions. | - Allow the reaction to warm to ambient temperature gradually after the low-temperature phase is complete. | |
| Formation of a Dark, Tarry Substance | Decomposition of the product during workup or purification: Overheating during solvent removal or distillation can cause the product to decompose. | - Use a rotary evaporator at a moderate temperature to remove the solvent. - Purify the product by vacuum distillation at the lowest possible temperature. The boiling point is reported as 175°C at 0.5 mmHg. |
Experimental Protocols
Two primary methodologies for the synthesis of this compound are presented below, based on established procedures for similar β-ketophosphonates.
Method 1: Cryogenic Temperature Protocol
This protocol is adapted from the synthesis of Dimethyl 2-oxo-3-phenylpropylphosphonate and is recommended for achieving high purity.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Dimethyl methylphosphonate | 124.08 | 50 | 6.2 g |
| Dry Tetrahydrofuran (THF) | - | - | 125 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 50 | 20 mL |
| Methyl phenoxyacetate | 166.17 | 50 | 8.3 g |
Procedure:
-
Preparation: Under a dry nitrogen atmosphere, dissolve dimethyl methylphosphonate in dry tetrahydrofuran in a flame-dried flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
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Deprotonation: Slowly add n-butyllithium dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -65°C. Stir for an additional 10 minutes at -78°C.
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Acylation: Add methyl phenoxyacetate dropwise to the reaction mixture, maintaining the temperature below -70°C.
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Reaction: Stir the mixture at -78°C for 3.5 hours.
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Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding acetic acid.
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Workup and Purification: Remove the solvent under reduced pressure. The resulting residue can then be purified by vacuum distillation.
Method 2: Non-Cryogenic (0°C) Protocol
This protocol is based on a general procedure for the preparation of β-ketophosphonates at a more accessible temperature.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Dimethyl methylphosphonate | 124.08 | 50 | 6.2 g |
| Methyl phenoxyacetate | 166.17 | 50 | 8.3 g |
| Dry Tetrahydrofuran (THF) | - | - | 150 mL |
| Lithium diisopropylamide (LDA) (2.0 M solution) | 107.12 | 55 | 27.5 mL |
Procedure:
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Preparation: In a flame-dried flask under a nitrogen atmosphere, mix dimethyl methylphosphonate and methyl phenoxyacetate in dry THF.
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Cooling: Cool the mixture to 0°C using an ice-water bath.
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Addition of Base: Slowly add the LDA solution dropwise to the stirred mixture.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically within 30 minutes).
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Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Proceed with a standard aqueous workup and extraction.
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Purification: The crude product can be purified by vacuum distillation.
Visualizations
References
preventing hydrolysis of phosphonate esters during aqueous workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of phosphonate esters during aqueous workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the hydrolysis of my phosphonate ester? A1: Phosphonate esters are susceptible to hydrolysis, and their stability is primarily influenced by several key factors:
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pH: The rate of hydrolysis is highly dependent on the pH of the solution.[1] Both acidic and basic conditions can catalyze the cleavage of the P-O-C ester bond.[1][2][3] Many esters exhibit maximum stability at a near-neutral pH.[1]
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Temperature: As with most chemical reactions, the rate of hydrolysis for phosphonate esters increases with temperature.[1][3] It is advisable to conduct workups and purifications at lower temperatures.[3]
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Steric Hindrance: The structure of the groups attached to the phosphorus atom is crucial. Increased steric bulk around the phosphorus center can hinder the approach of nucleophiles like water or hydroxide ions, thereby decreasing the rate of hydrolysis.[1][3]
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Electronic Effects: Electron-withdrawing groups on the ester moiety can make the phosphorus atom more electrophilic and more susceptible to nucleophilic attack, which increases the hydrolysis rate.[1][3] Conversely, electron-donating groups tend to decrease this rate.[1][3]
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Enzymatic Activity: In biological samples, enzymes such as esterases and phosphatases can significantly accelerate the hydrolysis of phosphonate esters.[1][4]
Q2: I'm observing significant product loss during my aqueous workup. What are the likely causes? A2: Unexpected degradation during an aqueous workup can often be traced to several common causes:
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Inappropriate pH: The presence of residual acidic or basic reagents or catalysts from the reaction mixture can lead to rapid hydrolysis when water is introduced.[3][5]
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High Temperature: Performing extractions or washes at room temperature or higher can accelerate degradation, especially for sensitive substrates.
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Acidic Silica Gel: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive phosphonate esters during column chromatography.[1][3]
Q3: How can I monitor the hydrolysis of my phosphonate ester? A3: ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly specific and effective technique for monitoring hydrolysis.[1] The chemical shift of the phosphorus nucleus is very sensitive to its chemical environment, allowing for clear differentiation between the parent phosphonate diester, the monoester hydrolysis product, and the final phosphonic acid.[1][3] HPLC can also be used to separate and quantify the parent ester from its hydrolysis products.[1]
Troubleshooting Guides
Guide 1: Product Loss During Aqueous Workup or Purification
Issue: Significant loss of the desired phosphonate ester product is observed during extraction with aqueous solutions or after silica gel chromatography.[1]
Possible Cause: Hydrolysis is occurring due to acidic or basic conditions during the workup or the inherent acidity of the silica gel.[1][3]
Caption: Troubleshooting workflow for product loss during purification.
Guide 2: Inactivity of a Phosphonate Ester Prodrug
Issue: A phosphonate ester designed as a prodrug shows lower than expected or no biological activity in a cell-based assay.
Possible Cause: The prodrug may be unstable in the cell culture medium, hydrolyzing to the charged phosphonic acid before it can effectively cross the cell membrane.[1][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Horner-Wadsworth-Emmons Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the Horner-Wadsworth-Emmons (HWE) reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of HWE reactions, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Ineffective Deprotonation | The base may be too weak to efficiently deprotonate the phosphonate ester, especially with electron-donating groups present. Consider switching to a stronger base such as NaH, LiHMDS, or n-BuLi. For substrates sensitive to strong bases, milder conditions like LiCl with an amine base (Masamune-Roush conditions) can be effective.[1] |
| Low Reaction Temperature | The reaction rate may be too slow at lower temperatures. Gradually increasing the reaction temperature can improve yields. Some HWE reactions perform better at room temperature or with gentle heating.[1] |
| Steric Hindrance | Bulky substituents on either the phosphonate reagent or the carbonyl compound can impede the reaction. Increasing the reaction time or the concentration of reactants may help overcome this.[1] |
| Decomposition of Reactants | Base-sensitive functional groups on the aldehyde or ketone can lead to side reactions. The use of appropriate protecting groups for sensitive functionalities is recommended.[1] |
Issue 2: Poor E/Z Stereoselectivity
| Potential Cause | Suggested Solution(s) |
| Reaction Conditions Favoring the Undesired Isomer | The choice of base and counterion significantly impacts stereoselectivity. Lithium and sodium bases generally favor the formation of the (E)-alkene.[1] For (Z)-selectivity, Still-Gennari conditions, which utilize phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong base like KHMDS with a crown ether, are often employed.[2] |
| Insufficient Equilibration of Intermediates | Higher reaction temperatures often lead to increased (E)-selectivity by allowing for thermodynamic control.[1] The choice of solvent can also play a role; aprotic polar solvents like THF are commonly used. |
| Structure of Reactants | The structure of the phosphonate and the aldehyde/ketone can influence the stereochemical outcome.[3] Modifications to the phosphonate reagent, such as using diisopropyl esters, can enhance stereoselectivity in certain cases.[4] |
Issue 3: Formation of Side Products
| Potential Cause | Suggested Solution(s) |
| Self-Condensation of Carbonyl Compound | The base can catalyze self-condensation reactions (e.g., aldol) of the aldehyde or ketone. To minimize this, add the carbonyl compound slowly to the solution of the deprotonated phosphonate at a low temperature.[1] |
| Michael Addition | If the product is an α,β-unsaturated ketone, the phosphonate carbanion can potentially undergo a Michael addition.[1] Careful control of stoichiometry and reaction time can mitigate this. |
| Reaction with Phosphonate Ester | The base may react with the ester groups of the phosphonate. Using a non-nucleophilic base can prevent this side reaction. |
Issue 4: Difficult Workup and Purification
| Potential Cause | Suggested Solution(s) |
| Emulsion Formation During Extraction | The dialkylphosphate byproduct can act as a surfactant. Addition of brine or a small amount of a different organic solvent can help to break up emulsions. |
| Water-Soluble Byproducts | One of the key advantages of the HWE reaction is the formation of water-soluble phosphate byproducts, which are typically removed by aqueous extraction.[4][5][6] Ensure thorough washing with water or brine to remove these byproducts. |
| Chromatography Challenges on a Large Scale | Purification by column chromatography can be challenging and costly at scale. Whenever possible, optimize the reaction to minimize impurities, allowing for purification by crystallization or distillation. The development of chromatography-free purification methods, such as recrystallization, is highly beneficial for large-scale production.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction for large-scale synthesis?
A1: The HWE reaction offers several advantages for industrial applications. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions with a wider range of ketones.[2][8] A significant benefit is that the dialkylphosphate byproduct is water-soluble and easily removed by extraction, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[4][5][6]
Q2: How does the choice of base impact the scale-up of an HWE reaction?
A2: The choice of base is critical for both reaction success and safety on a large scale. While strong bases like NaH and n-BuLi are effective, they can pose safety risks and may not be compatible with sensitive functional groups.[1] For base-sensitive substrates, milder conditions such as those developed by Masamune and Roush (LiCl and DBU) or Rathke (lithium or magnesium halides with triethylamine) are preferred.[2][5]
Q3: What are the key safety considerations when scaling up an HWE reaction?
A3: Key safety considerations include the handling of pyrophoric bases like n-BuLi and reactive hydrides like NaH. Exothermic deprotonation and reaction steps require careful temperature control and a well-designed cooling system. The potential for pressure buildup due to the evolution of gaseous byproducts (e.g., hydrogen from NaH quenching) must also be managed. A thorough process safety review is essential before any large-scale HWE reaction.
Q4: How can I improve the (E)-selectivity of my HWE reaction?
A4: To favor the formation of the (E)-alkene, consider the following:
-
Cation Choice: Use of lithium or sodium bases generally promotes (E)-selectivity.[1]
-
Temperature: Higher reaction temperatures can lead to thermodynamic control and increased (E)-selectivity.[1]
-
Solvent: Aprotic polar solvents like THF are commonly employed.
-
Phosphonate Structure: Simple alkyl phosphonates, such as diethyl or dimethyl esters, typically favor the (E)-isomer.
Q5: When should I consider using a modified HWE reaction like the Still-Gennari modification?
A5: The Still-Gennari modification is specifically designed to favor the formation of (Z)-alkenes.[2] This is achieved by using phosphonates with electron-withdrawing groups on the phosphorus (e.g., trifluoroethyl esters) in combination with strong, non-coordinating bases like KHMDS and a crown ether (e.g., 18-crown-6) at low temperatures.[2] If your target molecule requires a (Z)-double bond, this modification is a powerful tool.
Experimental Protocols
General Protocol for a Scaled-Up (E)-Selective HWE Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable reactor with the phosphonate ester (1.1 equivalents) and an anhydrous aprotic solvent such as THF.
-
Deprotonation: Cool the solution to the desired temperature (typically 0 °C). Add the base (e.g., NaH, 1.2 equivalents) portion-wise, ensuring the internal temperature is controlled. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent to the reaction mixture, maintaining the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction time can range from a few hours to overnight.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent, such as saturated aqueous NH4Cl.[9] Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separation vessel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[1][9]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by an appropriate method for the scale, such as recrystallization, distillation, or column chromatography.[1][9]
Visualizations
Caption: A typical experimental workflow for a scaled-up Horner-Wadsworth-Emmons reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Horner-Wadsworth-Emmons and Wittig Reactions for Alkene Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the construction of carbon-carbon double bonds is a foundational technique. Among the arsenal of olefination methods, the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction, stand as pillars. This guide provides an in-depth comparison of these two indispensable reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy and execution.
Executive Summary: Key Advantages of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction offers several significant advantages over the traditional Wittig reaction, making it a frequent first choice in modern synthetic laboratories. The primary benefits include:
-
Simplified Product Purification: The HWE reaction yields a water-soluble phosphate ester byproduct, which is readily removed from the reaction mixture through a simple aqueous extraction.[1] This stands in stark contrast to the Wittig reaction, which produces triphenylphosphine oxide, a byproduct notorious for its often-difficult removal from the desired alkene product, frequently necessitating column chromatography.[2][3]
-
Superior (E)-Stereoselectivity: The HWE reaction, particularly with stabilized phosphonate carbanions, generally affords excellent selectivity for the thermodynamically more stable (E)-alkene.[4][5] While the Wittig reaction's stereochemical outcome is highly dependent on the ylide's nature (stabilized ylides favor (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes), the HWE reaction provides a more reliable route to (E)-alkenes.[6][7]
-
Enhanced Reactivity: The phosphonate carbanions employed in the HWE reaction are typically more nucleophilic and less basic than the corresponding phosphonium ylides of the Wittig reaction.[5][8] This heightened nucleophilicity allows for successful reactions with a wider array of carbonyl compounds, including sterically encumbered ketones that may be unreactive towards Wittig reagents.[2]
-
Milder Reaction Conditions: The protons alpha to the phosphonate group are more acidic than those of the analogous phosphonium salts. This allows for the use of milder bases, such as sodium hydride or even amine bases in some modifications, for the deprotonation step, enhancing the reaction's functional group tolerance.[5][9]
Data Presentation: A Comparative Analysis
The following table summarizes the performance of the Horner-Wadsworth-Emmons and Wittig reactions in terms of chemical yield and stereoselectivity for the synthesis of stilbene derivatives from benzaldehyde.
| Reaction | Aldehyde | Phosphorus Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| Wittig Reaction | Benzaldehyde | Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | Mixture | Mixture of E/Z | [10] |
| HWE Reaction | Benzaldehyde | Diethyl benzylphosphonate | NaH | THF | >90% | >99:1 | [8] |
| Still-Gennari HWE | Benzaldehyde | Bis(2,2,2-trifluoroethyl) benzylphosphonate | KHMDS, 18-crown-6 | THF | High | 3:97 | [11][12] |
Mandatory Visualization: Reaction Mechanisms
The fundamental difference between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent intermediates.
Caption: A diagram comparing the reaction pathways of the Wittig and HWE reactions.
Experimental Protocols
The following are representative experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions.
Protocol 1: (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol details the synthesis of (E)-stilbene from diethyl benzylphosphonate and benzaldehyde.
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Ylide Formation: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath. Slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).[13]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield (E)-stilbene.
Protocol 2: Wittig Reaction for Stilbene Synthesis
This protocol outlines the synthesis of stilbene from benzyltriphenylphosphonium chloride and benzaldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane
-
50% aqueous sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.[10]
-
Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. A color change is typically observed as the ylide is formed and reacts. Continue stirring vigorously for 30 minutes.[10]
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water until the aqueous layer is neutral to pH paper.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Purification: Decant the dried dichloromethane solution and remove the solvent using a rotary evaporator. The crude product, a mixture of (E)- and (Z)-stilbene along with triphenylphosphine oxide, will require purification by column chromatography or recrystallization. For isomerization to the more stable (E)-stilbene, the crude mixture can be irradiated with a light source in the presence of a catalytic amount of iodine.[10]
The Still-Gennari Modification for (Z)-Alkene Synthesis
A significant advancement in HWE chemistry is the Still-Gennari modification, which allows for the highly selective synthesis of (Z)-alkenes.[11][12] This is achieved by using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[5][11] These conditions favor kinetic control, leading to the formation of the less stable (Z)-alkene.
Caption: A typical workflow for the Still-Gennari modification of the HWE reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction represents a significant improvement over the classical Wittig reaction for the synthesis of alkenes, particularly when (E)-stereoselectivity and ease of purification are paramount. Its enhanced reactivity and milder conditions further broaden its applicability in complex molecule synthesis. While the Wittig reaction remains a valuable tool, especially for the generation of (Z)-alkenes from non-stabilized ylides, the HWE reaction and its modifications, such as the Still-Gennari protocol, offer a more versatile and often more efficient platform for stereoselective alkene formation. A thorough understanding of the nuances of each reaction allows the discerning researcher to select the optimal method to achieve their synthetic goals.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Comparing and taming the reactivity of HWE and Wittig reagents with cyclic hemiacetals [diposit.ub.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Validating Product Structure with 1H and 13C NMR Spectroscopy
For researchers, scientists, and drug development professionals, unequivocally confirming the structure of a synthesized product is a cornerstone of chemical research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) and Carbon-13 (¹³C) NMR, stands out as a powerful and indispensable tool for the unambiguous elucidation of molecular structures. This guide provides an objective comparison of ¹H and ¹³C NMR spectroscopy in the context of validating the product of a benzoylation reaction, supported by experimental data and detailed protocols.
The Power of NMR in Structure Validation
NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei within a molecule. ¹H NMR spectroscopy reveals information about the chemical environment, connectivity, and number of different types of protons, while ¹³C NMR spectroscopy provides a map of the carbon backbone.[1] When used in tandem, these techniques offer a comprehensive and complementary approach to structure determination.[1]
This guide will use the benzoylation of benzyl alcohol to form benzyl benzoate as a model reaction to illustrate the principles of product structure validation using NMR.
Comparison of ¹H and ¹³C NMR Spectroscopy
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Nucleus Observed | ¹H (Proton) | ¹³C (Carbon-13) |
| Natural Abundance | ~99.98% | ~1.1% |
| Sensitivity | High | Low |
| Information Provided | Number of non-equivalent protons, their chemical environment (chemical shift), neighboring protons (spin-spin splitting), and relative number of protons (integration).[2] | Number of non-equivalent carbons and their chemical environment (chemical shift). Provides a direct look at the carbon skeleton. |
| Chemical Shift Range | Typically 0-13 ppm.[3] | Typically 0-220 ppm.[3] |
| Integration | Proportional to the number of protons, providing quantitative information.[3] | Not typically quantitative in standard experiments due to relaxation effects and the Nuclear Overhauser Effect (NOE).[3] |
| Spin-Spin Coupling | Observed between neighboring non-equivalent protons, providing connectivity information (n+1 rule).[2] | ¹³C-¹H coupling is observed but spectra are often proton-decoupled for simplicity, resulting in singlets for each carbon. ¹³C-¹³C coupling is rare due to low natural abundance.[4] |
Validating the Synthesis of Benzyl Benzoate
The reaction of benzyl alcohol with benzoyl chloride in the presence of a base yields benzyl benzoate. The successful formation of the product can be unequivocally confirmed by comparing the ¹H and ¹³C NMR spectra of the starting material and the purified product.
¹H NMR Spectral Data
The most significant changes observed in the ¹H NMR spectrum upon conversion of benzyl alcohol to benzyl benzoate are the downfield shift of the benzylic protons and the appearance of signals corresponding to the benzoyl group.
| Compound | Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Benzyl Alcohol | -CH₂- | 4.57 | s | 2H |
| Ar-H | 7.09 - 7.45 | m | 5H | |
| -OH | 2.60 | s | 1H | |
| Benzyl Benzoate | -CH₂- | 5.33 | s | 2H |
| Ar-H (benzyl) | 7.27 - 7.43 | m | 5H | |
| Ar-H (benzoyl) | 7.46 - 7.51 (m, 1H), 8.06 (ddd, 2H) | m, ddd | 3H |
Data compiled from multiple sources.[5][6]
¹³C NMR Spectral Data
The ¹³C NMR spectrum of the product shows the appearance of a new carbonyl signal and shifts in the positions of the aromatic and benzylic carbons, confirming the formation of the ester linkage.
| Compound | Assignment | Chemical Shift (δ) ppm |
| Benzyl Alcohol | -CH₂- | 65.14 |
| Ar-C | 127.04, 127.61, 128.55, 140.93 | |
| Benzyl Benzoate | -CH₂- | 66.47 |
| C=O | 166.15 | |
| Ar-C (benzyl) | 127.98, 128.05, 128.41, 135.91 | |
| Ar-C (benzoyl) | 128.19, 129.51, 129.97, 132.82 |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Synthesis of Benzyl Benzoate
This protocol is a representative example for the synthesis of benzyl benzoate.
Materials:
-
Benzyl alcohol
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzyl alcohol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.
-
Slowly add an equimolar amount of pyridine to the solution.
-
Add benzoyl chloride dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
Visualization of the Validation Workflow
The following diagrams illustrate the logical workflow for validating the product structure using NMR spectroscopy.
References
A Comparative Guide to the Synthesis of α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
The α,β-unsaturated ketone moiety is a cornerstone in organic synthesis, serving as a versatile building block for a myriad of complex molecules, including pharmaceuticals and natural products. The reactivity of the enone system, characterized by its conjugated double bond and carbonyl group, allows for a wide range of transformations. While classical methods for their synthesis remain prevalent, a number of alternative and modern routes have been developed, offering advantages in terms of efficiency, stereoselectivity, and milder reaction conditions. This guide provides an objective comparison of key synthetic strategies, supported by experimental data and detailed protocols.
Comparison of Key Synthetic Routes
The following table summarizes the performance of four major synthetic routes to α,β-unsaturated ketones, providing a comparative overview of their typical yields, reaction conditions, and substrate scope.
| Synthetic Method | Typical Reagents & Catalyst | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Limitations |
| Claisen-Schmidt Condensation | Aldehyde, Ketone, Base (e.g., NaOH, KOH) | Room temperature to reflux, solvent (e.g., EtOH/H₂O) | 60-95% | Simple, inexpensive reagents, high atom economy. | Can lead to self-condensation byproducts; limited to aldehydes without α-hydrogens for good selectivity. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde, β-Ketophosphonate, Base (e.g., NaH, K₂CO₃) | 0 °C to room temperature, anhydrous solvent (e.g., THF, DME) | 70-95% | Excellent (E)-stereoselectivity, water-soluble byproduct simplifies purification.[1] | Requires synthesis of the phosphonate reagent; strong bases may be needed. |
| Oxidation of Allylic Alcohols | Allylic alcohol, Oxidant (e.g., MnO₂, PCC, TEMPO) | Varies with oxidant (rt to reflux), solvent (e.g., CH₂Cl₂, Acetone) | 75-95% | Direct conversion of readily available starting materials. | Use of stoichiometric, often toxic, heavy-metal oxidants. |
| Palladium-Catalyzed Dehydrogenation | Saturated Ketone, Pd Catalyst (e.g., Pd(TFA)₂, Pd(OAc)₂), O₂ (oxidant) | 80-110 °C, solvent (e.g., DMSO, AcOH) | 70-91% | Direct use of saturated ketones, atom-economical with O₂ as the terminal oxidant.[2][3] | Requires higher temperatures, catalyst can be expensive. |
Detailed Experimental Protocols
Claisen-Schmidt Condensation: Synthesis of (E)-Chalcone
This protocol describes the base-catalyzed condensation of benzaldehyde and acetophenone to form (E)-1,3-diphenylprop-2-en-1-one (chalcone).
Materials and Reagents:
-
Benzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (1.20 g, 30 mmol) in distilled water (15 mL) and cool the solution in an ice bath.[4]
-
In a separate 100 mL flask containing a magnetic stir bar, add acetophenone (2.33 mL, 20 mmol) and 95% ethanol (25 mL).[4]
-
Cool the acetophenone solution in an ice bath. Once chilled, add benzaldehyde (2.04 mL, 20 mmol) to the solution and stir for 5 minutes.
-
While stirring vigorously in the ice bath, add the cold aqueous NaOH solution dropwise to the flask over 15-20 minutes. A yellow precipitate will begin to form.[4]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Pour the reaction mixture into a beaker containing approximately 150 mL of ice-cold water and stir for 15 minutes to fully precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to obtain pure (E)-chalcone as yellow crystals.
Horner-Wadsworth-Emmons Reaction: Synthesis of an (E)-Enone
This protocol details the synthesis of an (E)-α,β-unsaturated ketone from an aldehyde and a β-ketophosphonate.
Materials and Reagents:
-
Aldehyde (e.g., Benzaldehyde)
-
Diethyl (2-oxopropyl)phosphonate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (50 mL).
-
Carefully add sodium hydride (0.44 g, 11 mmol, 1.1 equiv) to the THF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (2-oxopropyl)phosphonate (2.14 g, 11 mmol, 1.1 equiv) in anhydrous THF (10 mL) to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting phosphonate anion solution back to 0 °C.
-
Add a solution of the aldehyde (1.06 g, 10 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-enone.
Palladium-Catalyzed Aerobic Dehydrogenation of a Ketone
This protocol describes the synthesis of an enone from a saturated cyclic ketone using a palladium catalyst and molecular oxygen as the oxidant.[2][5]
Materials and Reagents:
-
Cyclic Ketone (e.g., 4-tert-Butylcyclohexanone)
-
Pd(TFA)₂ (Palladium(II) trifluoroacetate)
-
Dimethyl sulfoxide (DMSO)
-
Acetic Acid (AcOH)
-
Oxygen (O₂) balloon
Procedure:
-
To a Schlenk tube, add the cyclic ketone (1.0 mmol), Pd(TFA)₂ (0.05 mmol, 5 mol%), and acetic acid (2.0 mL).[2]
-
Add DMSO (0.1 mmol, 10 mol%) to the mixture.[2]
-
Seal the tube, evacuate, and backfill with oxygen three times. Finally, leave the tube under an oxygen atmosphere (balloon).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding enone.
Reaction Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and logical relationships of the described synthetic routes.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Catalytic cycle for Pd-catalyzed aerobic dehydrogenation of ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]
A Comparative Guide to Alkene Synthesis: Still-Gennari vs. Standard Horner-Wadsworth-Emmons Conditions
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a critical aspect of organic synthesis. The geometry of a carbon-carbon double bond can significantly impact a molecule's biological activity and physicochemical properties. The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, renowned for its reliability and operational simplicity. However, the standard HWE reaction typically yields the thermodynamically favored E-alkene. To address the synthetic challenge of obtaining the sterically more demanding Z-alkene, the Still-Gennari modification offers a powerful and highly stereoselective alternative.
This guide provides an objective comparison of the Still-Gennari olefination and standard HWE conditions, supported by experimental data, detailed protocols, and mechanistic diagrams to assist chemists in selecting the optimal strategy for their synthetic targets.
At a Glance: Key Differences
| Feature | Standard Horner-Wadsworth-Emmons (HWE) | Still-Gennari Modification |
| Primary Product | E-Alkenes | Z-Alkenes |
| Stereoselectivity Control | Thermodynamic | Kinetic |
| Phosphonate Reagent | Typically dialkyl phosphonoacetates (e.g., triethyl phosphonoacetate) | Phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) |
| Reaction Conditions | Various bases (e.g., NaH, NaOMe, LiCl/amine) | Strong, non-coordinating bases (e.g., KHMDS) with a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C) |
Performance Data: A Comparative Analysis
The choice between the standard HWE reaction and the Still-Gennari modification is primarily driven by the desired stereochemical outcome. The following table summarizes representative experimental data for the olefination of various aldehydes, highlighting the distinct stereoselectivities of each method.
| Aldehyde | Method | Phosphonate Reagent | Base/Conditions | Z:E Ratio | Yield (%) |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | <5:95 | >90 |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | >95:5 | >90 |
| Octanal | Standard HWE | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | 15:85 | ~85 |
| Octanal | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 88:12[1] | ~80 |
| Cinnamaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | <10:90 | >90 |
| Cinnamaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 91:9[1] | ~85 |
Mechanistic Rationale for Stereoselectivity
The differing stereochemical outcomes of the standard HWE and Still-Gennari reactions can be attributed to thermodynamic versus kinetic control of the reaction pathway.[2]
In the standard HWE reaction , the initial addition of the phosphonate carbanion to the aldehyde is reversible.[2] This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which subsequently undergoes syn-elimination to furnish the E-alkene.[2]
Conversely, the Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl), which increase the acidity of the phosphonate and the electrophilicity of the phosphorus atom.[3] This modification, coupled with the use of a strong, non-coordinating base and a crown ether to sequester the metal cation, leads to a kinetically controlled reaction.[1][4] The formation of the oxaphosphetane intermediate becomes irreversible, favoring the faster-formed erythro intermediate which leads to the Z-alkene.[2][5] The electron-withdrawing groups also accelerate the final elimination step.[3][6]
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Still-Gennari Olefination [ch.ic.ac.uk]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to Dimethyl (2-oxo-3-phenoxypropyl)phosphonate in Prostaglandin Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of complex molecules is a primary objective. This guide provides an objective comparison of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate, a key intermediate in the synthesis of widely-used prostaglandin F2α analogs like Travoprost and Tafluprost. Its performance within the Horner-Wadsworth-Emmons (HWE) reaction is benchmarked against alternative olefination strategies, supported by published experimental data.
This compound is a specialized phosphonate reagent designed for a crucial step in the manufacture of antiglaucoma medications. Its primary role is to construct the ω-chain of the prostaglandin structure via a Horner-Wadsworth-Emmons (HWE) reaction with a protected Corey aldehyde intermediate. This reaction is pivotal for creating the enone functionality that is further elaborated to the final active pharmaceutical ingredient.
The Horner-Wadsworth-Emmons (HWE) Route: The Core Application
The HWE reaction is a widely adopted method for forming carbon-carbon double bonds, particularly in the synthesis of natural products.[1] It offers significant advantages over the classic Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct by aqueous extraction.[2] In the synthesis of Travoprost and Tafluprost, this compound is reacted with a Corey aldehyde derivative to yield a key enone intermediate.[3][4]
Performance and Key Data
The efficiency of this step is critical for the overall yield of the multi-step synthesis. Various industrial processes have been optimized, reporting respectable yields for this transformation.
| Reagent/Method | Starting Materials | Product | Yield | Stereoselectivity | Reference |
| This compound (HWE Reaction) | PPB-Corey-lactone, Travoprost phosphonate | Enone intermediate for Travoprost | 55% (for combined oxidation and HWE steps) | Predominantly E-alkene | [5][6] |
| This compound (HWE Reaction) | Corey aldehyde derivative | Enone intermediate for Tafluprost | Not explicitly stated for single step, but part of a 6-step synthesis | Predominantly E-alkene | [3][4] |
Alternative Synthetic Strategies
While the HWE approach with this compound is well-established, alternative methods for constructing the prostaglandin ω-chain exist, offering different advantages in terms of convergency and cost-effectiveness.
The Julia-Kocienski Olefination
A notable alternative is the Julia-Kocienski olefination. A convergent synthesis for Tafluprost has been developed that utilizes this reaction to couple a structurally advanced prostaglandin phenylsulfone with an aldehyde synthon representing the ω-chain.[7] This approach is advantageous as the same core phenylsulfone intermediate can be used for the parallel synthesis of several commercially available prostaglandin analogs, potentially reducing manufacturing costs.[7]
| Reagent/Method | Starting Materials | Product | Yield | Stereoselectivity | Reference |
| Julia-Kocienski Olefination | Prostaglandin phenylsulfone, Aldehyde ω-chain synthon | Tafluprost precursor | 79% (from phenylsulfone) | Not explicitly stated | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are summaries of the key experimental protocols.
Protocol 1: HWE Reaction for Travoprost Synthesis
This protocol describes the construction of the lower chain of Travoprost using an HWE reaction. The process combines an initial oxidation of the Corey lactone followed by the olefination in a one-pot sequence.
-
Oxidation: PPB-Corey-lactone is suspended in anhydrous toluene. Diisopropylcarbodiimide and dimethyl sulfoxide in phosphoric acid are added. The mixture is heated to 50°C to accomplish the oxidation to the aldehyde.[8]
-
HWE Reaction: The reaction mixture is cooled to -10°C. Solid potassium hydroxide is added, followed by a toluene solution of this compound (referred to as Travoprost phosphonate).[8] The use of potassium hydroxide is noted as a safer and less expensive alternative to sodium hydride.[8][9]
-
Workup and Purification: Once the reaction is complete, the mixture is poured into a 1 M hydrochloric acid solution. The precipitated crystals are filtered, and the organic phase is washed, dried, and evaporated. The final product is purified by column chromatography and crystallization. The reported yield for the combined sequence is 55%.[6]
Protocol 2: Julia-Kocienski Olefination for Tafluprost Synthesis
This convergent approach involves the synthesis of an aldehyde ω-chain synthon and its subsequent coupling with a core prostaglandin structure.
-
Aldehyde Synthon Synthesis: The synthesis is a multi-step process starting from a protected diol, involving tosylation, phenoxylation, deprotection, and oxidation (using Dess-Martin periodinane) to yield the required aldehyde.[7]
-
Olefination: A solution of the prostaglandin phenylsulfone intermediate in THF is treated with lithium diisopropylamide (LDA) at -78°C. The aldehyde ω-chain synthon is then added to this mixture to perform the coupling reaction.[7]
-
Workup and Subsequent Steps: The reaction is worked up and the resulting intermediate is carried forward through several steps including desulfonylation, deprotection, and difluorination to eventually yield Tafluprost.[7]
Biological Context: Prostaglandin F2α Signaling
The end products of these syntheses, Travoprost and Tafluprost, are prodrugs that are hydrolyzed in the eye to their active free acid forms. These active metabolites are potent agonists of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[10][11] Activation of the FP receptor initiates a signaling cascade that ultimately increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure.
Conclusion
This compound is a highly effective and specialized reagent for the synthesis of prostaglandin F2α analogs via the Horner-Wadsworth-Emmons reaction. This route is well-documented and optimized for industrial-scale production, offering reliable access to key pharmaceutical intermediates. Alternative strategies, such as the Julia-Kocienski olefination, present a more convergent approach that may offer cost benefits, particularly in the context of producing a portfolio of different prostaglandin drugs from a common intermediate. The choice of synthetic route ultimately depends on factors including the desired scale, cost of starting materials, and the specific molecular target. Both methods represent powerful and validated tools in the arsenal of the modern medicinal chemist.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140046086A1 - Process for the preparation of tafluprost and intermediates thereof - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. EP2802562B1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 9. US20160137621A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Confirming the Purity of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate: A Comparative Guide to Chromatographic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of chromatographic methods for confirming the purity of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate, a key intermediate in various synthetic pathways. We will explore the utility of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting experimental data and detailed protocols.
Comparison of Chromatographic Methods
The choice of chromatographic technique for purity analysis depends on several factors, including the required sensitivity, the nature of potential impurities, and the desired level of quantitation. The following table summarizes the key performance characteristics of TLC, HPLC, and GC-MS for the analysis of this compound.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase packed in a column. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. |
| Primary Application | Rapid, qualitative monitoring of reaction progress and preliminary purity assessment. | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile impurities. |
| Stationary Phase | Silica gel 60 F₂₅₄ | C18 reversed-phase | 5% Phenyl Methyl Siloxane (e.g., TG-5SilMS) |
| Mobile Phase/Carrier Gas | Typically a mixture of non-polar and polar organic solvents (e.g., Ethyl Acetate/Hexane). | Gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid additive. | Inert gas (e.g., Helium). |
| Detection | UV visualization (254 nm) or chemical staining. | UV Detector (e.g., 254 nm). | Mass Spectrometer. |
| Limit of Detection (LOD) | ~1-5% | ~0.01-0.1% | ~0.001-0.01% |
| Analysis Time | 5-20 minutes | 15-30 minutes | 20-40 minutes |
| Throughput | High | Medium | Medium |
Potential Impurities
The synthesis of this compound typically involves the reaction of dimethyl methylphosphonate with a phenoxyacetyl derivative. Potential impurities may include:
-
Unreacted Starting Materials:
-
Dimethyl methylphosphonate
-
Methyl phenoxyacetate (or other phenoxyacetyl starting material)
-
-
Byproducts:
-
Products of side reactions, which will vary depending on the specific synthetic route.
-
Experimental Protocols
Detailed methodologies for each chromatographic technique are provided below.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for qualitatively assessing the purity of this compound and for monitoring the progress of its synthesis.
Experimental Protocol:
-
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude and purified this compound in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1-2 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of each sample solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow the solvent to evaporate. Visualize the separated spots under a UV lamp at 254 nm. The product, containing a phenoxy group, should be UV active. Staining with a potassium permanganate solution can also be used for visualization.
-
Analysis: The purity can be qualitatively assessed by observing the number and intensity of spots. A pure sample should ideally show a single spot. The retention factor (Rf) for each spot can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative determination of the purity of this compound. A reversed-phase method using a C18 column is commonly employed.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient program would be:
-
0-2 min: 10% B
-
2-18 min: 10-90% B
-
18-22 min: 90% B
-
22-25 min: 90-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for identifying and quantifying volatile impurities in this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like ethyl acetate (e.g., 100 µg/mL).
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The resulting chromatogram will show peaks corresponding to the parent compound and any volatile impurities. The mass spectrum of each peak can be used for identification by comparing it to a spectral library (e.g., NIST).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for confirming the purity of this compound using the described chromatographic techniques.
Caption: Workflow for the purification and purity confirmation of this compound.
By employing these chromatographic techniques, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their subsequent research and development activities.
Safety Operating Guide
Proper Disposal of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate, a compound that requires careful management due to its potential hazards.
Immediate Safety and Hazard Information
This compound is classified as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Before handling, it is crucial to be familiar with the specific hazard and precautionary statements associated with this chemical.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This data is based on the Safety Data Sheet for this compound (CAS 40665-68-7).[1]
Experimental Protocol: Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), a lab coat or gown, and safety glasses with side shields or goggles.[2][3]
-
If there is a risk of inhalation, especially with aerosols or vapors, use a respirator with an appropriate cartridge.
2. Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing.
-
Do not mix with incompatible materials.
3. Containerization:
-
Collect waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Ensure the container is compatible with the chemical to prevent degradation or reaction.
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
The storage area should be cool and dry.
-
Keep the container tightly closed when not in use.
5. Disposal:
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[4][5]
-
Adhere to all local, state, and federal regulations governing hazardous waste disposal.[6][7] These regulations are often guided by the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Do not dispose of this chemical down the drain or in regular trash.
6. Spill and Decontamination Procedures:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a designated hazardous waste container.
-
All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | 40665-68-7 [sigmaaldrich.com]
- 2. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Hazardous & Non-Hazardous Waste|Clean Earth [cleanearthinc.com]
- 5. uswonline.com [uswonline.com]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Dimethyl (2-oxo-3-phenoxypropyl)phosphonate. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
Researchers and drug development professionals working with this compound must be aware of its potential hazards. This organophosphorus compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The following guidelines are designed to provide clear, actionable steps to minimize exposure and manage risks effectively.
Essential Safety Information at a Glance
A thorough understanding of the hazard classification of this compound is the foundation of safe handling. The following table summarizes the key GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.
| Hazard Class | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Acute toxicity, Oral | H302: Harmful if swallowed[1][2][3] | Warning |
|
| Skin corrosion/irritation | H315: Causes skin irritation[1][2][3] | Warning |
|
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1][2][3] | Warning |
|
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1][3] | Warning |
|
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times within the designated handling area.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected for integrity before each use. | To prevent skin contact and subsequent irritation. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing. | To protect against serious eye irritation from splashes or aerosols. |
| Skin and Body Protection | A laboratory coat is required. For larger quantities or procedures with a high splash potential, chemical-resistant aprons and sleeves are recommended. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent respiratory tract irritation from inhalation of vapors or aerosols. |
Step-by-Step Operational Plan
A systematic workflow is crucial for minimizing the risk of exposure. The following diagram and procedural steps outline the safe handling of this compound from preparation to post-handling cleanup.
Pre-Handling Procedures:
-
Review Safety Data: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the PPE protocol table.
-
Prepare Workspace: Ensure that the chemical fume hood is operational and the work area is clean and uncluttered. Have a spill kit readily accessible.
Handling Procedures:
-
Chemical Transfer: Conduct all transfers of the chemical within the fume hood to minimize inhalation exposure.
-
Avoid Contact: Use appropriate laboratory equipment (e.g., spatulas, pipettes) to avoid direct contact with the chemical.
-
Emergency Preparedness: In case of a spill, immediately alert others in the vicinity and follow your institution's spill response procedures.
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Waste Segregation: Carefully segregate all waste materials (e.g., contaminated gloves, wipes, and empty containers) into designated, clearly labeled hazardous waste containers.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Chemical Waste: Unused or waste this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste and collected in a separate, appropriately labeled container.[4]
-
Storage: All waste containers must be stored in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Disposal Method:
-
Licensed Disposal: The disposal of organophosphate waste must be conducted through a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[5]
By adhering to these safety protocols, researchers can confidently and safely advance their work while minimizing the risks associated with handling this compound. Your commitment to a culture of safety is paramount to the success and well-being of your entire research team.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 4. Pesticides - managing spills and disposals [health.vic.gov.au]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
